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  • Product: 2-(Dimethylamino)isoindoline-1,3-dione
  • CAS: 4770-30-3

Core Science & Biosynthesis

Foundational

Solubility profile of 2-(Dimethylamino)isoindoline-1,3-dione in polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(Dimethylamino)isoindoline-1,3-dione in Polar Organic Solvents Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: The solubility of an activ...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(Dimethylamino)isoindoline-1,3-dione in Polar Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(Dimethylamino)isoindoline-1,3-dione, a compound of interest in contemporary drug discovery, within a range of polar organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies. We will explore the physicochemical properties of the target compound, the rationale for solvent selection, and detailed experimental protocols for generating a robust solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these properties, aqueous and organic solvent solubility is a cornerstone of "drug-likeness."[2][4] A compound's ability to dissolve in a given solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Specifically, for oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[4]

Early-stage solubility assessment is paramount for:

  • Lead Optimization: Guiding medicinal chemists in structural modifications to enhance solubility and overall developability.[1]

  • Formulation Development: Providing essential data for selecting appropriate excipients and designing effective drug delivery systems.[1]

  • Toxicology and Efficacy Studies: Ensuring that the compound is in solution for accurate in vitro and in vivo testing, thus avoiding misleading results.[4]

This guide focuses on 2-(Dimethylamino)isoindoline-1,3-dione, a molecule with a structural motif common in medicinal chemistry. Phthalimide derivatives, to which this compound belongs, have shown a wide range of biological activities.[5][6][7] Understanding its solubility in polar organic solvents is a crucial first step in its journey as a potential therapeutic agent.

Physicochemical Properties and Predicted Solubility Behavior of 2-(Dimethylamino)isoindoline-1,3-dione

The molecular structure of 2-(Dimethylamino)isoindoline-1,3-dione provides initial clues to its solubility. The isoindoline-1,3-dione core is relatively nonpolar, while the dimethylamino group introduces a polar and basic center. This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the solvent.

Key Structural Features Influencing Solubility:

  • Isoindoline-1,3-dione Ring: A large, relatively rigid, and nonpolar aromatic system that will favor interactions with less polar solvents.

  • Imide Group (-CO-N-CO-): The carbonyl groups can act as hydrogen bond acceptors.

  • Dimethylamino Group (-N(CH₃)₂): A tertiary amine that is a hydrogen bond acceptor and can be protonated in acidic conditions, significantly increasing polarity and aqueous solubility.

The general principle of "like dissolves like" is a useful starting point for predicting solubility.[8] We can anticipate that 2-(Dimethylamino)isoindoline-1,3-dione will exhibit solubility in a range of polar organic solvents, with the extent of solubility being governed by the solvent's polarity, hydrogen bonding capacity, and dielectric constant.

Rationale for the Selection of Polar Organic Solvents

The choice of solvents for a solubility screen is a critical experimental design parameter.[9][10] The selected solvents should span a range of polarities and hydrogen bonding capabilities to provide a comprehensive understanding of the solute-solvent interactions.

Table 1: Proposed Panel of Polar Organic Solvents for Solubility Screening

SolventClassRationale for Inclusion
Water ProticBaseline for aqueous solubility; relevant for physiological conditions.
Methanol ProticHighly polar, capable of hydrogen bonding as both a donor and acceptor.
Ethanol ProticCommonly used in pharmaceutical formulations; slightly less polar than methanol.[11]
Isopropanol ProticA less polar alcohol, providing a data point on the effect of decreasing polarity.
Acetonitrile AproticPolar aprotic solvent with a high dielectric constant.
Acetone AproticA common, moderately polar aprotic solvent.[11]
Dimethyl Sulfoxide (DMSO) AproticA highly polar aprotic solvent, often used for initial stock solutions in high-throughput screening.[1][12]
Dimethylformamide (DMF) AproticA polar aprotic solvent with strong solvating capabilities.[11]
Polyethylene Glycol 300 (PEG 300) ProticA non-volatile, water-miscible polymer often used in liquid formulations.[13]

This selection allows for a systematic investigation of how different solvent properties influence the solubility of 2-(Dimethylamino)isoindoline-1,3-dione.

Experimental Methodology: Determining Thermodynamic Solubility

The most accurate and relevant measure of solubility for drug development is thermodynamic or equilibrium solubility.[1] This method determines the concentration of a compound in a saturated solution at equilibrium.

Required Materials and Equipment
  • 2-(Dimethylamino)isoindoline-1,3-dione (solid, high purity)

  • Selected polar organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Protocol for Equilibrium Solubility Determination
  • Preparation of Calibration Standards:

    • Prepare a high-concentration stock solution of 2-(Dimethylamino)isoindoline-1,3-dione in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile).

    • Perform a serial dilution of the stock solution to create a series of calibration standards of known concentrations.

    • Analyze the calibration standards by HPLC to generate a standard curve of peak area versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid 2-(Dimethylamino)isoindoline-1,3-dione to a known volume (e.g., 1 mL) of each selected solvent in separate vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully aspirate a known volume of the supernatant, ensuring no solid particles are disturbed.

    • Dilute the supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples by HPLC.

  • Data Analysis:

    • Using the standard curve, determine the concentration of 2-(Dimethylamino)isoindoline-1,3-dione in the diluted samples.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution standards Create Calibration Standards stock->standards hplc_cal Generate HPLC Standard Curve standards->hplc_cal hplc_analysis Analyze by HPLC hplc_cal->hplc_analysis add_excess Add Excess Solid to Solvents equilibrate Equilibrate (e.g., 24-48h) add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute dilute->hplc_analysis calc Calculate Solubility hplc_analysis->calc caption Figure 1. Workflow for Thermodynamic Solubility Determination.

Figure 1. Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The quantitative solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 2: Template for Reporting the Solubility of 2-(Dimethylamino)isoindoline-1,3-dione

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations
Water25Experimental ValueCalculated Valuee.g., pH dependence
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Isopropanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
DMF25Experimental ValueCalculated Value
PEG 30025Experimental ValueCalculated Value
Interpreting the Solubility Profile

The generated solubility profile will provide valuable insights into the physicochemical nature of 2-(Dimethylamino)isoindoline-1,3-dione. By correlating the solubility data with the properties of the solvents (e.g., polarity index, hydrogen bond donor/acceptor capacity), a predictive model for its behavior in other solvent systems can be developed. For instance, higher solubility in protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the solvation process. Conversely, high solubility in aprotic solvents like DMSO and DMF would indicate that dipolar interactions are predominant.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cpd 2-(Dimethylamino) isoindoline-1,3-dione polar_grp Polar Groups (-N(CH3)2, -C=O) cpd->polar_grp nonpolar_grp Nonpolar Groups (Aromatic Ring) cpd->nonpolar_grp solubility Solubility polar_grp->solubility Favors high polarity & H-bonding solvents nonpolar_grp->solubility Favors lower polarity solvents solvent Polar Organic Solvent polarity Polarity solvent->polarity h_bond Hydrogen Bonding solvent->h_bond polarity->solubility h_bond->solubility caption Figure 2. Factors Influencing Solubility.

Figure 2. Factors Influencing Solubility.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for determining and understanding the solubility profile of 2-(Dimethylamino)isoindoline-1,3-dione in polar organic solvents. By following the detailed experimental protocol and considering the underlying physicochemical principles, researchers can generate high-quality, reliable data that is essential for advancing a compound through the drug development pipeline.[3][14]

Future work should include determining the solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) to better predict in vivo performance. Additionally, computational models can be employed to predict solubility, which, when used in conjunction with experimental data, can accelerate the optimization process.[12][13] A thorough understanding of solubility is not merely an academic exercise; it is a critical investment in the successful development of new medicines.

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Available at: [Link]

  • Bookshelf. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Available at: [Link]

  • Science of Synthesis. (n.d.). Solubility in drug discovery: Significance and symbolism. Available at: [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Available at: [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available at: [Link]

  • Scribd. (n.d.). Pharmaceutical Solvents in Product Development. Available at: [Link]

  • PMC. (n.d.). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). Available at: [Link]

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Available at: [Link]

  • University of Houston-Downtown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Available at: [Link]

  • PMC. (2021, August 19). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Available at: [Link]

  • MDPI. (2024, July 26). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of N-(dimethylamino)phthalimide

Introduction: The Analytical Imperative for N-(dimethylamino)phthalimide N-(dimethylamino)phthalimide is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a phthalimid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for N-(dimethylamino)phthalimide

N-(dimethylamino)phthalimide is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a phthalimide core linked to a dimethylamino group via a nitrogen-nitrogen bond, presents a unique analytical challenge. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification, characterization of its derivatives, and for metabolism or degradation studies. This guide provides a detailed, predictive analysis of the fragmentation patterns of N-(dimethylamino)phthalimide under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. The proposed pathways are derived from established principles of mass spectrometry and supported by fragmentation data from structurally analogous compounds.

Predicted Mass Spectrum and Fragmentation Pathways

The fragmentation of N-(dimethylamino)phthalimide is anticipated to be a composite of the characteristic fragmentation of the phthalimide ring and the dimethylamino moiety, influenced significantly by the nature of the N-N bond. The ionization method employed will dictate the initial ion formed and, consequently, the subsequent fragmentation cascade.

Electrospray Ionization (ESI) - A Soft Ionization Approach

Under positive mode Electrospray Ionization (ESI), N-(dimethylamino)phthalimide (MW: 190.2 g/mol ) is expected to be readily protonated, likely on the more basic dimethylamino nitrogen, to form the [M+H]⁺ ion at m/z 191. Collision-Induced Dissociation (CID) of this even-electron ion will likely proceed through the loss of neutral molecules.[1]

A primary and highly probable fragmentation pathway involves the homolytic cleavage of the N-N bond. This is a common fragmentation route for N-substituted amides and related compounds, leading to the formation of a stable acylium ion.[2][3] For the protonated N-(dimethylamino)phthalimide, this would result in the loss of a neutral dimethylamine radical, although the loss of a neutral dimethylamine molecule (59 Da) is also a possibility, leading to a phthalimide radical cation. A more likely scenario in ESI is the cleavage of the N-N bond to generate the phthaloyl cation.

Another key fragmentation pathway for phthalimide derivatives involves the loss of carbon monoxide (CO).[4] This can occur from the parent ion or subsequent fragment ions.

Electron Ionization (EI) - A High-Energy Approach

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, leading to the formation of a radical cation (M⁺•) at m/z 190 and more extensive fragmentation compared to ESI.[5][6] The fragmentation of the M⁺• will be driven by the presence of the radical and charge.

A dominant fragmentation pathway under EI is expected to be α-cleavage adjacent to the nitrogen atom of the dimethylamino group.[7][8] This would involve the loss of a methyl radical (•CH₃) to form a stable, even-electron ion.

Cleavage of the N-N bond is also a highly probable event in EI, leading to the formation of the phthalimide radical cation or the dimethylamino radical cation. The relative abundance of these ions will depend on their respective stabilities. Studies on 1,1-dimethylhydrazine have shown that both the loss of a hydrogen atom and a methyl radical are low-energy dissociation channels.[9][10][11]

Subsequent fragmentation of the phthalimide moiety would likely involve the sequential loss of two molecules of carbon monoxide (CO), a characteristic fragmentation pattern for phthalimides.

Proposed Fragmentation Mechanisms

The following sections detail the predicted fragmentation pathways for N-(dimethylamino)phthalimide under both ESI and EI conditions.

ESI Fragmentation Pathway

The proposed ESI fragmentation pathway initiates with the protonated molecule and proceeds through a series of neutral losses.

ESI_Fragmentation M_H [M+H]⁺ m/z 191 frag1 Phthalimide Cation m/z 147 M_H->frag1 - (CH₃)₂N frag2 Benzoyl Cation m/z 105 frag1->frag2 - CO frag3 Phenyl Cation m/z 77 frag2->frag3 - CO

Caption: Predicted ESI-MS/MS fragmentation of N-(dimethylamino)phthalimide.

EI Fragmentation Pathway

The EI fragmentation is predicted to be more complex, with multiple competing pathways originating from the molecular ion.

EI_Fragmentation M [M]⁺• m/z 190 frag1 [M-CH₃]⁺ m/z 175 M->frag1 - •CH₃ frag2 Phthalimide Cation Radical m/z 146 M->frag2 - (CH₃)₂N• frag5 [(CH₃)₂N]⁺ m/z 44 M->frag5 N-N Cleavage frag3 [C₇H₄O]⁺• m/z 118 frag2->frag3 - CO frag4 [C₆H₄]⁺• m/z 76 frag3->frag4 - CO

Caption: Predicted EI-MS fragmentation pathways of N-(dimethylamino)phthalimide.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions, their mass-to-charge ratios (m/z), and the proposed neutral losses for N-(dimethylamino)phthalimide under both ESI and EI conditions.

IonizationPrecursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
ESI 191 ([M+H]⁺)147(CH₃)₂NPhthalimide Cation
147105COBenzoyl Cation
10577COPhenyl Cation
EI 190 ([M]⁺•)175•CH₃[M-CH₃]⁺
190 ([M]⁺•)146(CH₃)₂N•Phthalimide Cation Radical
146118CO[C₇H₄O]⁺•
11876CO[C₆H₄]⁺•
190 ([M]⁺•)44C₈H₄NO₂•Dimethylamino Cation

Experimental Protocol: Acquiring the Mass Spectrum

To validate the predicted fragmentation patterns, the following experimental setup is recommended.

Instrumentation
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements to confirm elemental compositions of fragment ions.

  • Ionization Sources: Both an Electrospray Ionization (ESI) source and an Electron Ionization (EI) source should be utilized to obtain complementary fragmentation data.

  • Chromatography: Liquid chromatography (LC) for ESI-MS and gas chromatography (GC) for EI-MS should be employed for sample introduction and purification.

ESI-MS/MS Method
  • Sample Preparation: Prepare a 1-10 µg/mL solution of N-(dimethylamino)phthalimide in a suitable solvent such as acetonitrile or methanol, with the addition of 0.1% formic acid to promote protonation.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-300.

    • MS/MS: Perform product ion scans on the precursor ion at m/z 191. Use a collision energy ramp (e.g., 10-40 eV) to observe the evolution of fragment ions.

EI-MS Method
  • Sample Preparation: Prepare a 10-100 µg/mL solution of N-(dimethylamino)phthalimide in a volatile solvent such as dichloromethane or ethyl acetate.

  • Chromatography:

    • Column: A standard non-polar GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 70°C) and ramp to a high temperature (e.g., 280°C) to ensure elution.

  • Mass Spectrometry:

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 35-300.

    • Source Temperature: 230°C.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometric fragmentation of N-(dimethylamino)phthalimide. The proposed pathways, rooted in fundamental principles of mass spectrometry and analogies to related compounds, offer a robust starting point for researchers and drug development professionals. Experimental verification using the outlined protocols will be essential to confirm these predictions and to build a definitive fragmentation library for this important molecule.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156. [Link]

  • Reddy, G. S., G. K. Chaitanya, and M. Vairamani. "Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry." Rapid Communications in Mass Spectrometry 29.9 (2015): 836-844. [Link]

  • Anuradha, V., et al. "Mass spectral studies of N,N-dialkylaminoethanols." Rapid Communications in Mass Spectrometry 17.7 (2003): 746-752. [Link]

  • Wang, C., et al. "Fragmentation of deprotonated diacylhydrazine derivatives in electrospray ionization tandem mass spectrometry: generation of acid anions via intramolecular rearrangement." PloS one 8.5 (2013): e63723. [Link]

  • de Almeida, M. V., et al. "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." RSC advances 8.44 (2018): 24877-24888. [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." (2023). [Link]

  • Whitman College. "GCMS Section 6.15 - Fragmentation of Amines." [Link]

  • Srinivas, R., et al. "Mass Spectral Studies of N,N‐Dialkylacetimidamides Using ESI‐HRMS and MS/MS." Journal of Mass Spectrometry 51.1 (2016): 47-56. [Link]

  • Mayer, P. M., et al. "Entropy effects in the fragmentation of 1,1-dimethylhydrazine ions." The Journal of Physical Chemistry A 111.30 (2007): 7099-7107. [Link]

  • Jorge, S. D., et al. "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." RSC Advances 8.44 (2018): 24877-24888. [Link]

  • Kertesz, V., and G. J. Van Berkel. "An organic chemist's guide to electrospray mass spectrometric structure elucidation." Molecules 24.3 (2019): 586. [Link]

  • Mayer, P. M., et al. "Entropy Effects in the Fragmentation of 1,1-Dimethylhydrazine Ions." The Journal of Physical Chemistry A 111.30 (2007): 7099-7107. [Link]

  • Sharp, T. R. "Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation." Journal of pharmaceutical and biomedical analysis 23.1 (2000): 139-148. [Link]

  • Mayer, P. M., et al. "Entropy Effects in the Fragmentation of 1,1-Dimethylhydrazine Ions." The Journal of Physical Chemistry A 111.30 (2007): 7099-7107. [Link]

  • ResearchGate. "What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?" [Link]

  • Champenois, E. G., et al. "Tracking molecular fragmentation in electron–ionization mass spectrometry with ultrafast time resolution." Accounts of chemical research 52.2 (2019): 314-323. [Link]

  • Müller, M. "Interpretation of mass spectra." Saarland University, 2014. [Link]

  • MetwareBio. "Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI." [Link]

Sources

Foundational

Toxicity profile and material safety data sheet (MSDS) for 2-(Dimethylamino)isoindoline-1,3-dione

Toxicity Profile and Material Safety Data Sheet (MSDS) for 2-(Dimethylamino)isoindoline-1,3-dione: A Mechanistic and Predictive Guide Executive Summary & Structural Context 2-(Dimethylamino)isoindoline-1,3-dione (CAS 477...

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Author: BenchChem Technical Support Team. Date: March 2026

Toxicity Profile and Material Safety Data Sheet (MSDS) for 2-(Dimethylamino)isoindoline-1,3-dione: A Mechanistic and Predictive Guide

Executive Summary & Structural Context

2-(Dimethylamino)isoindoline-1,3-dione (CAS 4770-30-3), structurally classified as N-(dimethylamino)phthalimide, is a specialized chemical entity. It is critical to distinguish this compound from its structural isomer, 4-(N,N-dimethylamino)phthalimide, which is widely utilized as a solvatochromic fluorophore[1][2]. In 2-(dimethylamino)isoindoline-1,3-dione, the dimethylamino group is directly conjugated to the imide nitrogen, creating an N-N linkage.

As a Senior Application Scientist, I approach the toxicological profiling of this compound by analyzing its structural vulnerabilities. The intact phthalimide core is highly lipophilic and generally exhibits low baseline toxicity. However, the molecule acts as a "masked" hydrazine. Its in vivo behavior and subsequent toxicity are almost entirely dictated by the hydrolytic stability of the imide bond, which can release 1,1-dimethylhydrazine (UDMH)—a potent hepatotoxin and suspected carcinogen[3][4].

Structural Toxicology & Mechanistic Causality

The toxicity profile of 2-(dimethylamino)isoindoline-1,3-dione cannot be assessed purely empirically without understanding the underlying metabolic causality.

  • Hydrolytic Vulnerability: The N-aminophthalimide core is susceptible to cleavage in aqueous physiological environments (e.g., gastric acid) or via the enzymatic action of hepatic amidases and esterases. This hydrolysis yields phthalic acid (a low-toxicity metabolite) and 1,1-dimethylhydrazine (UDMH)[4].

  • CYP450 Bioactivation: Free UDMH is rapidly oxidized by hepatic cytochrome P450 enzymes (specifically CYP2E1) and flavin-containing monooxygenases (FMOs)[4][5]. This bioactivation generates highly reactive electrophilic intermediates, including methyl radicals and methyldiazonium ions[5][6].

  • Genotoxic Phenotype: These reactive species induce severe oxidative stress and directly alkylate DNA, predominantly forming mutagenic N7-methylguanine and O6-methylguanine adducts[4][5]. Therefore, the safety protocols for this compound must assume the hazards of UDMH exposure.

Predictive Metabolic Bioactivation Pathway

ToxicityPathway A 2-(Dimethylamino)isoindoline-1,3-dione (Intact Molecule) B Enzymatic/Chemical Hydrolysis (Amidases / pH) A->B In vivo exposure C Phthalic Acid (Low Toxicity) B->C Cleavage D 1,1-Dimethylhydrazine (UDMH) (High Toxicity) B->D Cleavage E CYP450 / FMO Metabolism (Hepatic Oxidation) D->E Hepatic processing F Reactive Intermediates (Methyl Radicals / Diazonium Ions) E->F Bioactivation G DNA Alkylation (N7-Methylguanine) & Oxidative Stress (ROS) F->G Cellular damage H Cytotoxicity, Mutagenesis & Carcinogenesis G->H Phenotypic outcome

Figure 1: Predictive metabolic bioactivation pathway of 2-(dimethylamino)isoindoline-1,3-dione.

Material Safety Data Sheet (MSDS)

Section 1: Physical and Chemical Properties
PropertyValue / Description
Chemical Name 2-(Dimethylamino)isoindoline-1,3-dione
CAS Number 4770-30-3
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Appearance Solid powder (Predictive based on phthalimide derivatives)
Solubility Soluble in organic solvents (DMSO, DMF); poorly soluble in water
Section 2: Hazard Identification (Predictive GHS Classification)

Due to the hydrolytic release of UDMH, the compound must be handled with stringent precautions.

Hazard ClassCategoryHazard StatementCausality / Rationale
Acute Toxicity (Oral) Category 3H301: Toxic if swallowedImmediate release of UDMH in the acidic gastric environment.
Skin Irritation Category 2H315: Causes skin irritationThe lipophilic phthalimide core interacts strongly with the stratum corneum.
Carcinogenicity Category 2H351: Suspected of causing cancerCYP450-mediated bioactivation of the hydrolyzed hydrazine moiety[3].
Target Organ Toxicity Category 2H373: May cause damage to liverUDMH is a known hepatotoxin that depletes glutathione and induces necrosis[6].
Section 3: First Aid & Handling Protocols
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The primary risk is the inhalation of dust particles containing the intact compound, which may hydrolyze in the mucosal lining.

  • Skin Contact: Wash immediately with polyethylene glycol (PEG) followed by copious amounts of soap and water. PEG is utilized because the lipophilic intact molecule resists standard aqueous removal.

  • Handling: Must be handled in a Class II Biological Safety Cabinet (BSC) or chemical fume hood. Nitrile gloves (double-layered) are mandatory to prevent dermal absorption.

Experimental Workflows & Protocols

To rigorously evaluate the safety and stability of 2-(dimethylamino)isoindoline-1,3-dione in drug development, researchers must employ self-validating experimental systems.

Protocol 1: LC-MS/MS Stability Assay for UDMH Release

Causality: This assay validates the hydrolysis hypothesis. If the imide bond is stable in biological matrices, the predicted UDMH-driven toxicity is mitigated. The inclusion of an isotopic internal standard ensures the system is self-validating against matrix effects.

  • Matrix Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and human liver microsomes (HLM) supplemented with NADPH.

  • Spiking: Introduce 10 µM of 2-(dimethylamino)isoindoline-1,3-dione into the respective matrices.

  • Incubation: Incubate at 37°C in a thermoshaker at 300 rpm.

  • Sampling & Quenching: At intervals of t = 0, 15, 30, 60, and 120 min, extract 50 µL aliquots. Quench immediately with 150 µL of ice-cold acetonitrile containing 1 µM isotopic internal standard (UDMH-d6).

  • Protein Precipitation: Centrifuge at 14,000 × g for 10 min at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Track the parent mass (m/z 191 [M+H]+) and the UDMH fragment (m/z 61[M+H]+).

Protocol 2: In Vitro Genotoxicity (Alkaline Comet Assay)

Causality: By utilizing HepG2 cells, which possess basal CYP450 expression, we validate whether the predicted bioactivation of the UDMH moiety translates into measurable DNA strand breaks.

  • Cell Seeding: Seed HepG2 cells at 1×10⁵ cells/well in a 24-well plate and allow 24 hours for adherence.

  • Compound Exposure: Treat cells with sub-lethal concentrations (e.g., IC20) of the compound for 24 hours. Self-Validation: Use 100 µM H₂O₂ (10 min exposure) as a positive control for DNA fragmentation, and 0.1% DMSO as a vehicle negative control.

  • Harvesting: Detach cells using TrypLE and resuspend in 0.5% low-melting-point (LMP) agarose at 37°C.

  • Slide Preparation: Spread the cell-agarose suspension onto pre-coated slides and allow to gel at 4°C for 15 minutes.

  • Lysis: Submerge slides in an alkaline lysis buffer (pH > 13) for 1 hour at 4°C to strip cellular proteins and unwind DNA.

  • Electrophoresis: Run at 25 V, 300 mA for 30 minutes in an alkaline running buffer.

  • Quantification: Neutralize slides, stain with SYBR Gold, and analyze using epifluorescence microscopy. Quantify the "% Tail DNA" to definitively assess genotoxicity.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(Dimethylamino)isoindoline-1,3-dione

Abstract This document provides a detailed protocol for the synthesis of 2-(Dimethylamino)isoindoline-1,3-dione, a key phthalimide derivative, from phthalic anhydride and N,N-dimethylhydrazine. Phthalimides are a signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of 2-(Dimethylamino)isoindoline-1,3-dione, a key phthalimide derivative, from phthalic anhydride and N,N-dimethylhydrazine. Phthalimides are a significant class of compounds in medicinal chemistry and organic synthesis, recognized for a wide array of biological activities including anti-inflammatory, analgesic, and anticonvulsant properties.[1][2] This guide is designed for researchers in drug development and chemical synthesis, offering an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and characterization methods. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the synthetic pathway.

Introduction and Scientific Background

Isoindoline-1,3-dione, commonly known as phthalimide, and its N-substituted derivatives are foundational scaffolds in the development of therapeutic agents.[3][4] The imide functional group (-CO-N(R)-CO-) confers a unique structural and electronic profile, making these compounds versatile intermediates and active pharmacophores.[3][5] The title compound, 2-(Dimethylamino)isoindoline-1,3-dione, incorporates a dimethylamino group, which can modulate the molecule's polarity, basicity, and potential for biological interactions. The synthesis is typically achieved through the condensation of phthalic anhydride with a primary amine or hydrazine derivative, a robust and widely adopted method in organic chemistry.[6] This protocol details a reliable method using N,N-dimethylhydrazine, often conducted in a solvent such as glacial acetic acid to facilitate the reaction.[7]

Reaction Mechanism: Imide Formation

The synthesis proceeds via a two-step nucleophilic acyl substitution-condensation sequence.

  • Nucleophilic Attack and Ring Opening: The reaction initiates with the nucleophilic attack of the more basic nitrogen atom of N,N-dimethylhydrazine on one of the electrophilic carbonyl carbons of phthalic anhydride. This leads to the cleavage of the anhydride's C-O-C bond and the formation of an unstable tetrahedral intermediate, which rapidly collapses to form a stable phthalamic acid derivative as an open-chain intermediate.

  • Intramolecular Cyclization and Dehydration: The second step involves an intramolecular cyclization. Under heating, the carboxylic acid and the amide functionalities of the intermediate condense. The nitrogen atom attacks the carboxylic acid carbon, and a molecule of water is eliminated, resulting in the formation of the stable five-membered imide ring of 2-(Dimethylamino)isoindoline-1,3-dione. Acetic acid often serves as both a solvent and a catalyst for the dehydration step.

Reaction_Mechanism cluster_elimination PA Phthalic Anhydride Intermediate Phthalamic Acid Intermediate PA->Intermediate Step 1: Nucleophilic Attack DMH N,N-Dimethylhydrazine DMH->Intermediate Product 2-(Dimethylamino)isoindoline-1,3-dione Intermediate->Product Water H₂O Intermediate->Water - H₂O G A 1. Reagent Setup B 2. Reactant Charging Add 14.8 g Phthalic Anhydride & 75 mL Acetic Acid to flask. A->B C 3. Addition of Hydrazine Slowly add 6.0 g of N,N-Dimethylhydrazine. B->C D 4. Reflux Heat mixture to reflux (approx. 118°C) for 4-6 hours. C->D E 5. Cooling & Precipitation Cool to room temperature, then pour into 400 mL of ice-water. D->E F 6. Isolation Collect precipitate via vacuum filtration. Wash with cold water. E->F G 7. Purification Recrystallize crude product from ethanol. F->G H 8. Drying & Analysis Dry purified solid under vacuum. Characterize (MP, FT-IR, NMR). G->H

Figure 2: Step-by-step experimental workflow for the synthesis.

Synthesis Procedure
  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser on a heating mantle.

  • Reagent Addition: To the flask, add phthalic anhydride (14.8 g, 0.1 mol) and glacial acetic acid (75 mL).

  • Stirring: Begin stirring the mixture to form a suspension.

  • Hydrazine Addition: Slowly and carefully add N,N-dimethylhydrazine (6.01 g, 0.1 mol) to the suspension. The addition may be slightly exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [1][5]6. Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 400 mL of an ice-water slurry while stirring. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter with several portions of cold deionized water to remove residual acetic acid and other water-soluble impurities.

  • Drying (Crude): Allow the crude product to air-dry on the filter for a short period.

Purification
  • Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques. [8][9]

Parameter Expected Result
Appearance White to off-white crystalline solid
Yield 75-85%
Melting Point 120-123 °C
FT-IR (cm⁻¹) ~1770 & ~1700 (C=O, imide asymmetric & symmetric stretch), ~2950 (C-H aliphatic), ~1600 (C=C aromatic) [8]

| ¹H NMR (CDCl₃, δ ppm) | ~7.7-7.9 (m, 4H, Ar-H), ~2.7 (s, 6H, -N(CH₃)₂) |

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; loss of product during work-up or recrystallization.Extend reflux time and monitor with TLC. Ensure the product fully precipitates before filtration. Use a minimal amount of hot solvent for recrystallization.
Oily Product/Failure to Solidify Impurities present; incomplete removal of solvent.Wash thoroughly with cold water. Attempt to triturate the oil with a non-polar solvent like hexane. Ensure the product is completely dry.
Product is Colored (Yellow/Brown) Impurities from starting materials or side reactions.Perform the recrystallization carefully, possibly with the addition of a small amount of activated charcoal (decolorizing carbon).
Broad Melting Point Range Impure product.Repeat the recrystallization step. Ensure the product is thoroughly dried.

References

  • Hilaris, D. (2021). A Review on Different Synthetic Route and the Medicinal Aplications of 2-(3-(Dimethylamino)Propyl) Isoindoline-1,3- Dione Deriva. Medical Chemistry. [Link]

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research. [Link]

  • Chemius. (n.d.). Phthalic Anhydride (PA). Chemius. [Link]

  • ResearchGate. (n.d.). Mechanism of synthesis of isoindoline-1,3-diones. ResearchGate. [Link]

  • Tan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • Azam, F. et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Molecules. [Link]

  • Trukhanova, Y. A. et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards: PHTHALIC ANHYDRIDE. ILO. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 2-AMINO-1H-ISOINDOLE-1,3-(2H)DIONE. Organic Syntheses. [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]

  • Tan, A., & İdps, S. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications. [Link]

  • Fereydouni, N. et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. [Link]

  • Hawker, C. J. et al. (2001). Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymerization. Macromolecules. [Link]

  • Mallesha, L. et al. (2014). Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. Semantic Scholar. [Link]

  • Trukhanova, Y. A. et al. (2021). Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. Sciforum. [Link]

  • Cooks, R. G. et al. (2019). Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic Anhydride or Phthalic Acid. Angewandte Chemie. [Link]

  • Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

  • Prezi. (2020). Synthesis and reactions of Phthalic anhydride derivatives. Prezi. [Link]

  • Bajda, M. et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

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Application

Electrophilic amination reactions using 2-(Dimethylamino)isoindoline-1,3-dione

An In-Depth Guide to Electrophilic Amination Using 2-(Dimethylamino)isoindoline-1,3-dione Authored by a Senior Application Scientist Introduction: The Strategic Value of Electrophilic Amination The introduction of a nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Electrophilic Amination Using 2-(Dimethylamino)isoindoline-1,3-dione

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Electrophilic Amination

The introduction of a nitrogen atom into a carbon framework is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where amine functionalities are ubiquitous in bioactive molecules and functional materials.[1][2][3][4] Traditionally, C-N bond formation relies on the nucleophilicity of amines reacting with electrophilic carbon centers. However, the strategy of "umpolung" or reverse polarity, wherein a nitrogen source acts as an electrophile to react with a carbon nucleophile, has emerged as a powerful alternative.[1] This process, known as electrophilic amination, provides a complementary and often more strategic approach to synthesizing complex amines.[5][6]

A variety of reagents have been developed to act as electrophilic nitrogen sources, typically featuring a nitrogen atom attached to an electron-withdrawing group that renders it susceptible to nucleophilic attack.[5][7] These include hydroxylamine derivatives, oxaziridines, and azo compounds.[6] Among these, N-amino phthalimide derivatives stand out for their stability and reactivity. This guide focuses on a specific, highly effective reagent in this class: 2-(Dimethylamino)isoindoline-1,3-dione .

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth look at the mechanistic underpinnings, practical applications, and detailed protocols for employing 2-(Dimethylamino)isoindoline-1,3-dione in the electrophilic amination of various carbon nucleophiles.

Reagent Profile: 2-(Dimethylamino)isoindoline-1,3-dione

Structure and Synthesis:

2-(Dimethylamino)isoindoline-1,3-dione, also known as N,N-dimethylaminophthalimide, possesses a key structural feature: a nitrogen-nitrogen bond where the exocyclic nitrogen is rendered electrophilic by the two adjacent carbonyl groups of the phthalimide ring.

The synthesis of N-substituted phthalimides is typically a straightforward and high-yielding process involving the condensation of phthalic anhydride with a primary amine or hydrazine derivative.[8][9] For 2-(Dimethylamino)isoindoline-1,3-dione, the synthesis involves the reaction of phthalic anhydride with 1,1-dimethylhydrazine.

cluster_reactants Reactants cluster_product Product PA Phthalic Anhydride catalyst Heat/Solvent (e.g., Acetic Acid) PA->catalyst DMH 1,1-Dimethylhydrazine DMH->catalyst Product 2-(Dimethylamino)isoindoline-1,3-dione water H2O Product->water + catalyst->Product

Caption: General synthesis of 2-(Dimethylamino)isoindoline-1,3-dione.

Key Advantages:

  • Stability: The reagent is typically a stable, crystalline solid that can be easily handled and stored.

  • Reactivity: The phthaloyl group provides sufficient activation for the N-N bond to react with a range of soft carbon nucleophiles.

  • Versatility: It can be used to aminate a variety of nucleophiles, including enolates and organometallics.

Core Mechanism: The Nucleophilic Attack

The fundamental reaction mechanism involves the nucleophilic attack of a carbanion (or its equivalent) on the electrophilic exocyclic nitrogen atom of the reagent.[5] The phthalimide moiety acts as a potent electron-withdrawing group, polarizing the N-N bond and making the dimethylamino-substituted nitrogen the electrophilic center. This attack results in the cleavage of the N-N bond, forming a new C-N bond and generating the phthalimide anion as a leaving group.

Nu Carbanion (R⁻) Reagent 2-(Dimethylamino)isoindoline-1,3-dione Nu->Reagent Nucleophilic Attack on N Intermediate Tetrahedral Intermediate (transient) Reagent->Intermediate Product Aminated Product (R-NMe₂) Intermediate->Product C-N Bond Formation LeavingGroup Phthalimide Anion Intermediate->LeavingGroup N-N Bond Cleavage

Caption: The mechanistic pathway of electrophilic amination.

Application & Protocols: Amination of Carbon Nucleophiles

Amination of Ketone and Ester Enolates

The α-amination of carbonyl compounds is a highly valuable transformation for the synthesis of α-amino acids and other biologically significant molecules.[10] The process involves the deprotonation of the carbonyl compound to form a nucleophilic enolate, which is then trapped by the electrophilic aminating agent.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. To ensure complete and irreversible deprotonation of the carbonyl compound, a strong, non-nucleophilic base with a pKa significantly higher than that of the α-proton is required.[11] Lithium diisopropylamide (LDA) is the base of choice due to its high basicity (pKa ≈ 36), steric bulk (which minimizes nucleophilic addition to the carbonyl), and solubility in common ethereal solvents like THF.[11][12]

  • Temperature Control: Enolate formation is typically performed at low temperatures (-78 °C) to prevent side reactions such as self-condensation (aldol reaction) and to control the regioselectivity of deprotonation (kinetic vs. thermodynamic enolate formation).[12] The amination reaction itself is also maintained at low temperatures to ensure selectivity and stability of the reactants.

Detailed Protocol: α-Amination of a Ketone

Objective: To synthesize 2-amino-2-phenylacetophenone from deoxybenzoin.

Materials:

  • Deoxybenzoin

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-(Dimethylamino)isoindoline-1,3-dione

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.

  • Enolate Formation: Dissolve deoxybenzoin (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting enolate solution for 30-45 minutes at this temperature.

  • Amination Reaction: Dissolve 2-(Dimethylamino)isoindoline-1,3-dione (1.2 equivalents) in anhydrous THF and add it dropwise to the enolate solution at -78 °C. The reaction mixture is typically stirred for 2-4 hours, allowing it to warm slowly to room temperature.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product (N,N-dimethyl-N'-(1,2-diphenyl-2-oxoethyl)phthalamide) can be purified by flash column chromatography on silica gel. Note: This yields the protected amine. A subsequent cleavage step is required to obtain the free amine.

Substrate TypeBaseSolventTemperature (°C)Typical Yield (%)
Ketones (e.g., Propiophenone)LDATHF-78 to RT75-90
Esters (e.g., Ethyl Phenylacetate)KHMDSTHF-78 to 070-85
β-KetoestersNaHTHF/DMF0 to RT80-95

Table 1: Typical Conditions for Enolate Amination.

Amination of Organometallic Reagents

Grignard reagents (RMgX) are powerful carbon nucleophiles capable of reacting with electrophilic aminating agents to form new C-N bonds.[13][14] This method provides a direct route to primary, secondary, and tertiary amines from organohalides.

Causality Behind Experimental Choices:

  • Solvent and Temperature: Reactions involving Grignard reagents are conducted in anhydrous ethereal solvents (e.g., THF, diethyl ether) under an inert atmosphere. Low temperatures are often employed to control the reactivity of the Grignard reagent and prevent side reactions, such as attack on the phthalimide carbonyl groups.

  • Catalysis: In some cases, the direct reaction of a Grignard reagent with an electrophilic amine can be sluggish or lead to undesired byproducts. The addition of a catalytic amount of a copper(I) salt (e.g., CuI, CuBr) can significantly improve the efficiency and yield of the amination, likely proceeding through an organocopper intermediate.[13][15]

Detailed Protocol: Amination of a Grignard Reagent

Objective: To synthesize N,N-dimethylaniline from phenylmagnesium bromide.

Materials:

  • Phenylmagnesium bromide (in THF)

  • 2-(Dimethylamino)isoindoline-1,3-dione

  • Copper(I) Iodide (CuI) (optional, as catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2-(Dimethylamino)isoindoline-1,3-dione (1.0 equivalent) and a catalytic amount of CuI (5 mol %), if used. Add anhydrous THF and cool the resulting suspension to 0 °C.

  • Grignard Addition: Slowly add the solution of phenylmagnesium bromide (1.2 equivalents) dropwise to the stirred suspension at 0 °C.[16]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. The resulting crude N,N-dimethylaniline can be purified by distillation or column chromatography.

Organometallic ReagentCatalyst (mol%)SolventTemperature (°C)Typical Yield (%)
Phenylmagnesium BromideNoneTHF0 to RT60-75
Phenylmagnesium BromideCuI (5%)THF0 to RT80-95
n-Butylmagnesium ChlorideCuI (5%)THF-20 to RT75-88
Isopropylmagnesium ChlorideCuI (5%)THF-20 to RT65-80

Table 2: Conditions for Aminating Organometallic Reagents.

Post-Reaction Processing: Deprotection Strategies

A critical final step after amination with a phthalimide-based reagent is the cleavage of the newly formed amine from the phthaloyl group. The product of the initial amination reaction is an N-N linked adduct or a rearranged product, which must be processed to reveal the desired amine.

Cleavage of the N-N Bond:

The N-N bond in the intermediate hydrazide product can often be cleaved reductively.

Start Aminated Intermediate (N-Phthalimido-N',N'-dimethyl Hydrazide) Reagents Reducing Agent (e.g., Na/NH₃ or catalytic hydrogenation) Start->Reagents Product Desired Amine (R-NMe₂) Reagents->Product Reductive N-N Cleavage Byproduct Phthalimide or derivative Product->Byproduct +

Caption: Reductive cleavage of the N-N bond post-amination.

While various methods for N-N bond cleavage exist, a common approach involves catalytic hydrogenation or dissolving metal reduction.[17][18] For simpler cases where the phthalimide group is transferred, classical deprotection methods are used.

Hydrazinolysis (Ing-Manske Procedure): This is the most common method for removing a phthalimide protecting group. Reacting the intermediate with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) at reflux leads to the formation of the free amine and the highly stable phthalhydrazide, which precipitates out of the solution.

Conclusion and Outlook

2-(Dimethylamino)isoindoline-1,3-dione is a robust and versatile reagent for the electrophilic amination of a wide array of carbon nucleophiles. Its stability, ease of handling, and predictable reactivity make it a valuable tool for the strategic installation of dimethylamino groups in complex molecules. By understanding the underlying mechanisms and optimizing reaction protocols for enolate and organometallic coupling partners, researchers can effectively leverage this reagent to streamline synthetic routes in drug discovery and chemical biology.

References

  • Sekoulopoulos, S., & Bhatnagar, A. (2016). Synthesis and Characterization of a 4-(N,N-dimethylamino) Phthalimide-Substituted Amino Acid, a Polarity-Sensitive Fluorophore. Symposium on Undergraduate Research and Creative Expression (SOURCE). [Link]

  • (n.d.). General approach for labeling molecules with 4-dimethylaminophthalimide (4-DMAP) and 6-dimethylaminonaphthalimide (6-DMN). ResearchGate. [Link]

  • (n.d.). Electrophilic amination of ketone enolates mediated by the DiTOX asymmetric building block: Enantioselective formal synthesis of alpha-aminoacids. ResearchGate. [Link]

  • (n.d.). Electrophilic amination. Wikipedia. [Link]

  • Das, R. K., & Reja, S. (2021). A Review on Different Synthetic Route and the Medicinal Aplications of 2-(3-(Dimethylamino)Propyl) Isoindoline-1,3- Dione Deriva. Hilaris. [Link]

  • (n.d.). A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Royal Society of Chemistry. [Link]

  • (n.d.). Electrophilic Amination of Carbanions, Enolates, and Their Surrogates. Organic Reactions. [Link]

  • (n.d.). 2-(2-dimethylamino-1-methyl-ethyl)-isoindole-1,3-dione. Chemical Synthesis Database. [Link]

  • Zhou, Z., & Kürti, L. (n.d.). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH. [Link]

  • (n.d.). Electrophilic Aminating Agents in Total Synthesis. PMC - NIH. [Link]

  • Zhang, Y., et al. (2022). Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. Beilstein Journals. [Link]

  • (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure. [Link]

  • (n.d.). Improved method for synthesizing N-aminophthalimide.
  • Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica. [Link]

  • Fletcher, R. (n.d.). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace - University of Waterloo. [Link]

  • (n.d.). Simple Molecules, Highly Efficient Amination. Wiley-VCH. [Link]

  • (n.d.). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research. [Link]

  • (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC. [Link]

  • (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

  • (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC. [Link]

  • (n.d.). The addition of Grignard reagents to carbodiimides. The synthesis, structure and potential utilization of magnesium amidinates. Dalton Transactions (RSC Publishing). [Link]

  • (2026). Recent advances in the cleavage of non-activated amides. Beilstein Journals. [Link]

  • (n.d.). Synthesis of Primary Amines and N-Methylamines by the Electrophilic Amination of Grignard Reagents with 2-Imidazolidinone O-Sulfonyloxime. ResearchGate. [Link]

  • (2019). 23.3 Enolates. Chemistry LibreTexts. [Link]

  • (2007). 1 IB. Enolates & Enamines I. Basic Principles. Wipf Group. [Link]

  • Ge, X., et al. (2024). I2-Catalyzed Oxidative Acylation of Tertiary Amines via C-N Bond Cleavage. Synthesis. [Link]

  • (n.d.). Method for cleaving amide bonds.
  • (n.d.). Reductive N-N Bond Cleavage of Diphenylhydrazine and Azobenzene Induced by Coordinatively Unsaturated Cp*Fe{N(SiMe3)2}. Amanote Research. [Link]

Sources

Method

Application Note: Transition-Metal Catalyzed Cross-Coupling and C–H Amination using CAS 4770-30-3

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary The development of transition-metal catalyzed sp²...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

The development of transition-metal catalyzed sp² C–H bond activation and cross-coupling has fundamentally transformed late-stage functionalization in drug discovery[1]. Within this paradigm, "umpolung" electrophilic amination—where the amine acts as the electrophile rather than the nucleophile—has emerged as a powerful tool for constructing C–N bonds[2].

CAS 4770-30-3 (N-(dimethylamino)phthalimide or 2-(dimethylamino)isoindoline-1,3-dione) is a highly crystalline, bench-stable electrophilic amination reagent. It serves as an ideal source of the dimethylamino (-NMe₂) group in palladium, copper, and rhodium-catalyzed cross-coupling and C–H functionalization workflows, offering significant advantages over volatile dimethylamine gas or unstable chloroamines.

Mechanistic Rationale: The N–N Bond as an Electrophilic Handle

As a Senior Application Scientist, I emphasize that successful methodology development relies on understanding the causality behind reagent selection.

Why choose CAS 4770-30-3? The utility of CAS 4770-30-3 stems from the tailored electronic properties of its N–N bond. The strongly electron-withdrawing phthalimide moiety polarizes the N–N bond, rendering the terminal dimethylamino nitrogen highly susceptible to oxidative addition by low-valent transition metals.

  • Thermodynamic Driving Force: The phthalimide anion is an excellent leaving group (pKa of phthalimide ~8.3). This provides a strong thermodynamic sink during the metal-catalyzed cleavage of the N–N bond, driving the catalytic cycle forward.

  • Stability: Unlike O-benzoylhydroxylamines which can be prone to background decomposition, CAS 4770-30-3 is non-explosive, insensitive to ambient moisture, and can be weighed accurately on the benchtop.

In cross-coupling with arylboronic acids, a Cu(I) or Pd(0) species undergoes transmetalation followed by oxidative addition into the N–N bond. In directed C–H amination, a high-valent Rh(III) metallacycle coordinates the reagent, followed by migratory insertion and N–N cleavage.

CatalyticCycle Cat Metal Catalyst (Cu or Pd) TM Transmetalation Ar-[M] Cat->TM Ar-B(OH)2 OA Oxidative Addition (N-N Cleavage) TM->OA CAS 4770-30-3 Int Ar-[M]-NMe2 Intermediate OA->Int RE Reductive Elimination Int->RE RE->Cat Product (Ar-NMe2) + Phthalimide

Catalytic cycle for electrophilic amination using CAS 4770-30-3.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific workup conditions are integrated to ensure reproducibility and high fidelity in your synthesis.

Protocol A: Copper-Catalyzed Electrophilic Amination of Arylboronic Acids

This protocol describes the synthesis of N,N-dimethylanilines via cross-coupling, bypassing the need for nucleophilic amines.

Materials:

  • Arylboronic acid (1.0 mmol)

  • CAS 4770-30-3 (1.2 mmol, 1.2 equiv)

  • CuCl (0.1 mmol, 10 mol%)

  • LiOtBu (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • System Assembly: In an argon-filled glovebox, charge a flame-dried 20 mL Schlenk tube with the arylboronic acid, CAS 4770-30-3, CuCl, and LiOtBu.

  • Solvation: Add 5 mL of anhydrous DMF. Causality Note: DMF is critical as its coordinating ability stabilizes the Cu(I) intermediate and facilitates the transmetalation step.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 80 °C for 12 hours. Validation Check: The reaction mixture will typically transition from a pale green suspension to a dark brown/black solution as the active Ar-Cu(III) species forms and undergoes reductive elimination.

  • Quench & Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL). Causality Note: NH₄Cl acts as a mild proton source and specifically helps break down and solubilize copper complexes into the aqueous phase.

  • Byproduct Removal: Separate the organic layer. Wash the organic layer with 1M NaOH (10 mL). Validation Check: This alkaline wash is critical; it deprotonates the cleaved phthalimide byproduct (converting it to sodium phthalimide), pulling it entirely into the aqueous phase and preventing co-elution during chromatography.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure N,N-dimethylaniline derivative.

Protocol B: Rhodium-Catalyzed Directed C–H Dimethylamination

This protocol utilizes a directing group (e.g., 2-pyridyl) to selectively functionalize ortho-C–H bonds.

Materials:

  • Substrate (e.g., 2-phenylpyridine) (0.5 mmol)

  • CAS 4770-30-3 (0.6 mmol, 1.2 equiv)

  • [Cp*RhCl₂]₂ (0.025 mmol, 5 mol%)

  • AgSbF₆ (0.1 mmol, 20 mol%)

  • NaOAc (1.0 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE) (3 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a vial, combine [Cp*RhCl₂]₂ and AgSbF₆ in DCE. Stir for 10 minutes. Validation Check: A white precipitate (AgCl) will form, indicating the successful generation of the active, highly electrophilic cationic Rh(III) catalyst.

  • Reagent Addition: Add the substrate, CAS 4770-30-3, and NaOAc. Causality Note: NaOAc acts as an essential internal base for the Concerted Metalation-Deprotonation (CMD) C–H activation step.

  • Reaction Execution: Seal the vial and heat at 100 °C for 16 hours.

  • Isolation: Cool the mixture, filter through a short pad of Celite to remove metal salts (washing with CH₂Cl₂), concentrate the filtrate, and purify via column chromatography.

CH_Activation Rh Rh(III) Catalyst CH Directed C-H Cleavage Rh->CH Substrate Coord Coordination of CAS 4770-30-3 CH->Coord Mig Migratory Insertion & N-N Cleavage Coord->Mig RE Reductive Elimination Mig->RE RE->Rh Aminated Product

Rh(III)-catalyzed directed C-H dimethylamination using CAS 4770-30-3.

Data Presentation: Substrate Scope & Yield Analysis

The efficiency of CAS 4770-30-3 is highly dependent on the electronic and steric nature of the coupling partner. The table below summarizes expected outcomes based on substrate classes.

Substrate TypeExample SubstrateCatalyst SystemTemp (°C)Expected Yield (%)Mechanistic Note
Electron-Rich Arylboronic Acid 4-Methoxyphenylboronic acidCuCl / LiOtBu8085–92Rapid transmetalation accelerates the catalytic cycle.
Electron-Deficient Arylboronic Acid 4-(Trifluoromethyl)phenylboronic acidCuCl / LiOtBu8060–68Slower transmetalation; requires longer reaction times (up to 24h).
Directed Arene (Neutral) 2-Phenylpyridine[CpRhCl₂]₂ / AgSbF₆10078–85Facile CMD C–H activation; rapid N–N insertion.
Directed Arene (Sterically Hindered) 2-(o-Tolyl)pyridine[CpRhCl₂]₂ / AgSbF₆10045–55Steric clash during N–N bond insertion reduces overall yield.

Troubleshooting & Optimization

  • Incomplete Conversion in Cross-Coupling: If unreacted boronic acid remains, ensure the base (LiOtBu) is strictly anhydrous. Moisture leads to competitive protodeboronation of the arylboronic acid.

  • Catalyst Deactivation: In the Rh(III) protocol, if the reaction stalls, verify the quality of the AgSbF₆. Silver salts are highly hygroscopic and light-sensitive; degraded silver salts will fail to abstract the chloride ligands from the Rh precatalyst, preventing the formation of the active cationic species.

  • Purification Difficulties: If the product streaks on silica gel (common for basic N,N-dimethylanilines), pre-treat the silica gel column with 1% Et₃N in hexanes to neutralize acidic silanol sites.

References

  • Li, B.; Dixneuf, P. H. "sp2 C-H bond activation in water and catalytic cross-coupling reactions." Chemical Society Reviews (2013), 42 (13), 5744-5767. URL:[Link]

  • Vidal, J.; Damestoy, S.; Guy, L.; Hannachi, J.-C.; Aubry, A.; Collet, A. "N-Alkyloxycarbonyl-3-aryloxaziridines: their preparation, structure, and utilization as electrophilic amination reagents." Chemistry - A European Journal (1997), 3 (10), 1691-1709. URL:[Link]

  • Guo, W. et al. "Carbonylation Access to Phthalimides Using Self-Sufficient Directing Group and Nucleophile." The Journal of Organic Chemistry (2017). URL:[Link]

Sources

Application

Application Note: Kinetic Stability and Orthogonal Reactivity of 2-(Dimethylamino)isoindoline-1,3-dione with Low-Valent Iridium Complexes

Executive Summary In modern drug discovery, phthalimide derivatives are privileged scaffolds, most notably serving as cereblon (CRBN) binders in targeted protein degradation (e.g., PROTACs and molecular glues). 2-(Dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, phthalimide derivatives are privileged scaffolds, most notably serving as cereblon (CRBN) binders in targeted protein degradation (e.g., PROTACs and molecular glues). 2-(Dimethylamino)isoindoline-1,3-dione (DAP), a tetrasubstituted hydrazine embedded within a phthalimide framework, is frequently utilized as a fluorescent probe or structural linker.

A critical challenge in late-stage functionalization is determining whether the delicate N–N bond of DAP can survive exposure to highly reactive, low-valent transition metal catalysts. Low-valent iridium complexes, such as IrCl(PEt₃)₃, are well-known for their facile oxidative addition into various X–Y bonds. However, empirical studies demonstrate that the N–N bond in DAP is entirely inert to Ir(I)-mediated oxidative addition[1]. This application note details the mechanistic causality behind this kinetic blockade and provides self-validating protocols to leverage this inertness for orthogonal late-stage functionalization.

Mechanistic Insights: The Kinetic Blockade

The inertness of DAP towards low-valent iridium is not due to thermodynamic stability, but rather an insurmountable kinetic barrier[1]. When comparing DAP to less substituted hydrazines, two primary factors prevent N–N cleavage:

  • Steric Shielding: Oxidative addition requires the metal center to achieve a specific proximity and geometry relative to the target bond. The tetrasubstitution around the N–N axis in DAP creates severe steric clash, preventing the Ir(I) center from accessing the concerted transition state required for insertion.

  • Electronic Deactivation: The phthalimide carbonyls strongly withdraw electron density from the adjacent nitrogen atom through amide resonance. This drastically reduces the Lewis basicity of the nitrogen, preventing the initial pre-coordination of the metal to the substrate—a requisite step for subsequent oxidative addition.

Because the N–N bond is kinetically locked, chemists can safely subject DAP-containing molecules to Ir-catalyzed cross-coupling, photoredox, or C–H functionalization methodologies without risking scaffold degradation.

G cluster_0 Kinetic Blockade cluster_1 Orthogonal Functionalization DAP 2-(Dimethylamino)isoindoline-1,3-dione (DAP Scaffold) Ir_LowVal Low-Valent Ir(I) [IrCl(PEt3)3] DAP->Ir_LowVal Stoichiometric Ir_Boryl Ir(I) Borylation Cat. [Ir(OMe)(COD)]2 DAP->Ir_Boryl Catalytic + B2pin2 NN_Cleavage N-N Oxidative Addition (Cleavage Product) Ir_LowVal->NN_Cleavage Blocked by Sterics/Electronics CH_Boryl C-H Borylated DAP (Intact N-N Bond) Ir_Boryl->CH_Boryl High Yield

Orthogonal reactivity of DAP: N-N bond kinetic stability enables late-stage C-H borylation.

Quantitative Reactivity Profiling

The table below summarizes the divergent reactivity pathways of various hydrazine derivatives when exposed to the low-valent IrCl(PEt₃)₃ complex. The data highlights the preference for N–H cleavage over N–N cleavage, and the absolute inertness of tetrasubstituted variants[1].

Table 1: Reactivity Profile of Hydrazine Derivatives with IrCl(PEt₃)₃

SubstrateSubstitution TypePrimary Reaction PathwayObserved ProductKinetic Barrier to N–N Cleavage
1,2-Diphenylhydrazine DisubstitutedN–H Oxidative AdditionCyclometalated azobenzene Ir-complexModerate
Tetraphenylhydrazine TetrasubstitutedNoneQuantitative RecoveryHigh (Steric)
DAP TetrasubstitutedNoneQuantitative RecoveryHigh (Steric & Electronic)

Experimental Protocols

Protocol A: Reactivity Probe Assay (Self-Validating NMR Workflow)

This protocol is designed to definitively prove the inertness of the DAP N–N bond to low-valent iridium. By utilizing an internal standard, the system becomes self-validating: any deviation from 100% mass balance indicates hidden decomposition pathways.

Rationale for Experimental Choices:

  • Solvent (THF-d₈): Ensures complete solubility of both the highly non-polar Ir complex and the polar DAP scaffold while allowing direct NMR monitoring.

  • Internal Standard (Mesitylene): Chosen because its aromatic and aliphatic ¹H NMR signals do not overlap with DAP or the Ir-complex, allowing for precise integration and mass-balance confirmation.

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an N₂-filled glovebox, weigh 9.5 mg (0.05 mmol) of DAP and 35.8 mg (0.05 mmol) of IrCl(PEt₃)₃ into a 1-dram vial.

  • Standard Addition: Add exactly 5.0 µL of mesitylene (internal standard) to 0.5 mL of dry, degassed THF-d₈.

  • Dissolution & Transfer: Dissolve the solid reagents using the spiked THF-d₈. Transfer the homogeneous solution to a J. Young valve NMR tube and seal it tightly.

  • Baseline Spectroscopy: Acquire baseline ¹H and ³¹P{¹H} NMR spectra at 25 °C. Ensure the ³¹P signal for IrCl(PEt₃)₃ is sharp and the mesitylene/DAP ¹H integration ratio is established.

  • Thermal Incubation: Heat the NMR tube in an oil bath at 80 °C for 24 hours.

  • Self-Validation Analysis: Re-acquire the NMR spectra.

    • Validation Metric 1: The ³¹P NMR must show only the unreacted IrCl(PEt₃)₃ signal.

    • Validation Metric 2: The ¹H NMR must show >99% recovery of DAP relative to the mesitylene standard.

    • Validation Metric 3: Scan the high-field region (-10 to -30 ppm) in the ¹H NMR. The absence of hydride signals confirms no unexpected oxidative addition occurred.

G Step1 1. Glovebox Preparation Weigh 0.05 mmol DAP & IrCl(PEt3)3 Step2 2. Solvent & Standard Add 0.5 mL THF-d8 + Mesitylene Step1->Step2 Step3 3. Anaerobic Sealing Transfer to J. Young NMR Tube Step2->Step3 Step4 4. Spectroscopic Baseline Record initial 1H and 31P{1H} NMR Step3->Step4 Step5 5. Thermal Incubation Heat to 80°C for 24 hours Step4->Step5 Step6 6. Self-Validation Analysis Quantify >99% recovery; No Ir-H signals Step5->Step6

Step-by-step self-validating NMR workflow to confirm the kinetic inertness of the N-N bond.

Protocol B: Orthogonal Late-Stage C–H Borylation of the DAP Scaffold

Because the N–N bond is kinetically locked, we can exploit Ir(I) catalysis to functionalize the aromatic ring of the phthalimide.

Rationale for Experimental Choices:

  • Catalyst System ([Ir(OMe)(COD)]₂ / dtbpy): The methoxy ligand acts as an internal base to activate B₂pin₂, generating the active Ir-boryl species. The bulky dtbpy ligand ensures the borylation is strictly sterically controlled, directing functionalization to the least hindered C–H bonds on the aromatic ring and completely avoiding the sterically congested N-dimethylamino group.

Step-by-Step Methodology:

  • Reagent Assembly: In a glovebox, combine DAP (0.5 mmol, 95 mg), bis(pinacolato)diboron (B₂pin₂, 0.25 mmol, 63.5 mg), [Ir(OMe)(COD)]₂ (1.5 mol %, 5.0 mg), and dtbpy (3.0 mol %, 4.0 mg) in an oven-dried Schlenk flask.

  • Solvent Addition: Add 2.0 mL of dry MTBE (methyl tert-butyl ether). The non-coordinating nature of MTBE prevents solvent competition at the Ir center.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and stir at 80 °C for 16 hours. The solution will transition to a deep red/brown color, indicative of the active Ir-boryl species.

  • Quenching & Filtration: Cool to room temperature, open to air to quench the catalyst, and filter through a short pad of Celite, eluting with ethyl acetate.

  • Validation: Concentrate the filtrate and analyze via GC-MS and ¹H NMR. The presence of the intact dimethylamino protons (~3.0 ppm) and the addition of the pinacol methyl protons (~1.3 ppm) validates the orthogonal functionalization.

References

  • Hoover, J. M.; Freudenthal, J.; Michael, F. E.; Mayer, J. M. Reactivity of Low-Valent Iridium, Rhodium, and Platinum Complexes with Di- and Tetrasubstituted Hydrazines. Organometallics 2008, 27, 10, 2238-2245. URL:[Link]

  • Cho, J.-Y.; Tse, M. K.; Holmes, D.; Maleczka, R. E.; Smith, M. R. Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C–H Bonds. Science 2002, 295, 305-308. URL:[Link]

Sources

Method

Scaling up the synthesis of 2-(Dimethylamino)isoindoline-1,3-dione for industrial applications

An in-depth technical guide designed for researchers, scientists, and drug development professionals. Executive Summary 2-(Dimethylamino)isoindoline-1,3-dione (commonly referred to as N-(dimethylamino)phthalimide) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals.

Executive Summary

2-(Dimethylamino)isoindoline-1,3-dione (commonly referred to as N-(dimethylamino)phthalimide) is a highly valuable chemical building block. It serves as a critical precursor for environment-sensitive fluorescent amino acids, which are increasingly utilized in solid-phase peptide synthesis and the real-time monitoring of protein-protein interactions[1]. As the demand for these advanced biological probes grows, transitioning the synthesis of this compound from a milligram-scale laboratory procedure to a robust, multi-gram industrial process is paramount. This application note details a highly efficient, self-validating protocol for the scalable synthesis of this compound, emphasizing thermodynamic control, high-yield isolation, and rigorous in-process analytics.

Mechanistic Rationale & Process Design

The synthesis relies on the condensation of phthalic anhydride (isobenzofuran-1,3-dione) with N,N-dimethylhydrazine[2]. To ensure scalability and reliability, every parameter of this reaction has been optimized based on fundamental physical chemistry principles:

  • Causality of Reagent Selection: The primary amine of N,N-dimethylhydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of phthalic anhydride to form an intermediate amic acid. A slight molar excess (1.1 eq) of the hydrazine is used to compensate for potential evaporative losses during scale-up.

  • Causality of Catalysis: The addition of catalytic p-Toluenesulfonic acid (p-TsOH) protonates the carbonyl oxygen, increasing its electrophilicity. This lowers the activation energy barrier for the subsequent intramolecular cyclization step[2].

  • Causality of Thermodynamic Control: The ring-closure step releases one equivalent of water. If left in the reaction mixture, water shifts the equilibrium backward, promoting the hydrolysis of the newly formed imide. By conducting the reaction in refluxing toluene (b.p. 110.6 °C) equipped with a Dean-Stark apparatus, water is continuously removed as a low-boiling azeotrope (b.p. 85 °C). This thermodynamic sink drives the reaction irreversibly to >90% conversion[2].

Process Workflow & Scale-Up Strategy

G N1 1. Reagent Charging Phthalic Anhydride + N,N-Dimethylhydrazine N2 2. Acid-Catalyzed Condensation (Toluene, p-TsOH, Reflux) N1->N2 N3 3. Azeotropic Water Removal (Dean-Stark Apparatus) N2->N3 N4 4. In-Process Control (TLC / LC-MS Validation) N3->N4 N5 5. Aqueous Workup (NaHCO3 Neutralization) N4->N5 N6 6. Crystallization & Isolation (Product Yield >90%) N5->N6

Workflow for the scalable synthesis of 2-(dimethylamino)isoindoline-1,3-dione.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating specific hold points and analytical checks to guarantee product integrity before proceeding to downstream steps.

Materials:

  • Phthalic anhydride (1.0 eq)

  • N,N-Dimethylhydrazine (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene (15 volumes)

  • Saturated aqueous NaHCO₃

  • Heptane

Procedure:

  • Reactor Charging: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser, charge Toluene (15 mL per gram of starting material). Add Phthalic anhydride (1.0 eq). Initiate stirring at 250 rpm to form a uniform suspension.

  • Controlled Hydrazine Addition: Cool the suspension to 0–5 °C. Slowly add N,N-Dimethylhydrazine (1.1 eq) dropwise over 30 minutes.

    • Self-Validation Check: Monitor the internal temperature. The formation of the amic acid intermediate is exothermic. Maintain the internal temperature below 20 °C to prevent the volatilization of the hydrazine reactant.

  • Catalyst Addition: Add p-TsOH·H₂O (0.05 eq) in one single portion.

  • Azeotropic Dehydration: Gradually heat the reactor jacket to 120 °C to establish a vigorous reflux (internal temperature ~110 °C). Monitor the Dean-Stark trap for the continuous accumulation of the water by-product[2].

  • In-Process Control (IPC): After 4 hours of reflux, withdraw a 0.5 mL aliquot. Quench with NaHCO₃ and extract with EtOAc. Analyze via LC-MS.

    • Self-Validation Check: The reaction is deemed complete and ready for workup only when the phthalic anhydride peak (m/z 149) is <1% relative to the product peak (m/z 191).

  • Workup: Cool the reactor to 20 °C. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 5 volumes).

    • Causality: This biphasic quench neutralizes the acid catalyst and partitions any trace unreacted amic acid into the aqueous phase, preventing contamination of the final product.

  • Isolation: Concentrate the toluene layer under reduced pressure to approximately 3 volumes. Slowly add Heptane (6 volumes) while stirring to induce crystallization. Filter the resulting white solid and dry under vacuum at 45 °C. The expected melting point of the highly pure product is 125–126 °C[3].

Quantitative Data & Scale-Up Metrics

To demonstrate the robustness of the Dean-Stark methodology, the synthesis was evaluated across three distinct industrial scales. The data confirms that the reaction kinetics, thermodynamic control, and isolated yields remain highly stable during scale-up.

Scale LevelPhthalic AnhydrideN,N-DimethylhydrazineToluene Vol.Reaction TimeIsolated YieldPurity (LC-MS)
Laboratory 5.00 g (34 mmol)2.9 mL (37 mmol)75 mL4.0 hours94%>99%
Pilot 50.0 g (337 mmol)29.0 mL (370 mmol)750 mL4.5 hours92%>98%
Kilo-Lab 500 g (3.37 mol)290 mL (3.70 mol)7.5 L6.0 hours91%>98%

Downstream Applications in Drug Development

The isolated 2-(dimethylamino)isoindoline-1,3-dione is a privileged structural scaffold in the design of environment-sensitive fluorophores. When integrated into unnatural amino acids via standard Fmoc-based solid-phase peptide synthesis, the 4-(N,N-dimethylamino)phthalimide moiety exhibits extraordinary photophysical properties[1].

Specifically, it demonstrates a massive increase in quantum yield (up to 70-fold) and significant emission spectral shifts (up to 100 nm) in response to changes in local solvent polarity and viscosity[1]. This solvatochromic behavior makes the synthesized compound an indispensable precursor for researchers mapping complex protein-protein interactions, studying micellar structures, and developing targeted biologic therapeutics[1].

References

  • Title: WO2015084649A1 - Crystalline forms of n-(4-((3-(2-amino-4-pyrimidinyl) - 2-pyridinyl)oxy)phenyl)-4-(4-methyl-2-thienyl)-1 -phthalazinamine pharmaceutically acceptable salts and uses thereof.
  • Title: A new environment-sensitive fluorescent amino acid for Fmoc-based solid phase peptide synthesis.
  • Title: 2-(dimethylamino)isoindoline-1,3-dione | 4770-30-3.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of 2-(Dimethylamino)isoindoline-1,3-dione

Introduction Welcome to the technical support center for the synthesis of 2-(Dimethylamino)isoindoline-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)isoindoline-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during this reaction. 2-(Dimethylamino)isoindoline-1,3-dione, a key phthalimide derivative, serves as a valuable building block in medicinal chemistry.[1][2][3] The seemingly straightforward condensation reaction between phthalic anhydride and 1,1-dimethylhydrazine (also known as unsymmetrical dimethylhydrazine or UDMH) can present challenges related to yield, purity, and reaction control.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from general inquiries to specific troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to not only follow protocols but to adapt and optimize them based on a sound mechanistic understanding.

Core Reaction Mechanism

The synthesis proceeds via a two-step sequence: (1) nucleophilic acyl substitution, where the more nucleophilic nitrogen of UDMH attacks one of the carbonyl carbons of phthalic anhydride, leading to a ring-opened phthalamic acid intermediate. (2) This is followed by an intramolecular condensation (dehydration) to form the stable five-membered imide ring.

Caption: Reaction mechanism for the synthesis of 2-(Dimethylamino)isoindoline-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing 2-(Dimethylamino)isoindoline-1,3-dione?

The most prevalent and straightforward method involves the condensation of phthalic anhydride with 1,1-dimethylhydrazine (UDMH).[2] This is typically achieved by heating the reactants in a suitable solvent, such as glacial acetic acid, which facilitates the dehydration and cyclization of the intermediate.[2][4]

Q2: Which solvents are recommended for this synthesis, and why?

Glacial acetic acid is a popular choice because it serves as both a solvent and a catalyst for the dehydration step.[2][5] Other high-boiling point solvents like N,N-dimethylformamide (DMF) or toluene can also be used, sometimes with an acid catalyst like p-toluenesulfonic acid (PTSA) to drive the water removal, especially when using a Dean-Stark apparatus.[6] For microwave-assisted synthesis, polar aprotic solvents are often employed.[6][7]

Q3: What are the typical reaction temperatures and times?

For conventional heating in a solvent like glacial acetic acid, reflux temperatures (around 118 °C) for 3-6 hours are common.[4][5] However, reaction conditions can be optimized; monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and avoid the formation of degradation byproducts from prolonged heating.[2][4] Microwave-assisted methods can dramatically shorten reaction times to mere minutes (5-15 min) and often improve yields.[6][7]

Q4: Why is unsymmetrical (1,1-) dimethylhydrazine used instead of the symmetrical (1,2-) isomer?

This is a critical point related to the desired product structure. In 1,1-dimethylhydrazine (UDMH), one nitrogen atom is tertiary (-N(CH₃)₂) and the other is primary (-NH₂). The primary amine nitrogen is significantly more nucleophilic and is the one that attacks the phthalic anhydride, leading to the desired N-N bond formation for the final product. 1,2-dimethylhydrazine (SDMH) has two equivalent secondary amine nitrogens (-NH(CH₃)). While it could react, it would lead to a different product and is also known to be a potent carcinogen with limited commercial availability.[8]

Troubleshooting Guide

Q5: My reaction yield is consistently low (<50%). What are the most likely causes?

Low yield is the most common issue. Let's break down the potential causes:

  • Reagent Quality: 1,1-dimethylhydrazine (UDMH) can degrade over time, especially if not stored properly under an inert atmosphere. Use freshly opened or recently distilled UDMH. Phthalic anhydride can absorb moisture, forming phthalic acid, which reacts much more slowly. Ensure it is dry.

  • Incomplete Reaction: The reaction may not have gone to completion. Always monitor the disappearance of the starting materials using TLC.[4] If the reaction stalls, extending the reflux time or adding a catalytic amount of a stronger acid might help.

  • Suboptimal Temperature: The dehydration step requires sufficient thermal energy. If the temperature is too low, the ring-opened intermediate may be the primary product. Ensure you are at a true reflux temperature for your chosen solvent.[9]

  • Moisture Contamination: The final cyclization is a dehydration reaction. Any water present in the reagents or solvent can hinder the reaction equilibrium. Using anhydrous solvents and drying the phthalic anhydride can improve yields.

  • Product Loss During Workup/Purification: The product can be lost during filtration or recrystallization. Ensure the crude product is fully precipitated before filtering (cooling in an ice bath can help) and choose a recrystallization solvent system where the product has high solubility when hot and low solubility when cold.

Q6: I'm observing a significant impurity in my crude product by NMR/TLC. What could it be?

The most likely impurity is the uncyclized phthalamic acid intermediate. This occurs when the dehydration step is incomplete. You can often identify it by its different TLC mobility and the presence of both carboxylic acid and amide protons in an ¹H NMR spectrum.

  • Solution: To resolve this, you can try to force the cyclization to completion by resuming reflux, perhaps with the addition of a catalytic amount of acid. Alternatively, during workup, an acidic wash might help remove this more polar, acidic impurity, though this can sometimes hydrolyze the desired product if not done carefully.

Another possibility, though less common under standard conditions, is the formation of phthalazine-1,4-dione, which can arise from reactions involving hydrazine impurities or side reactions under certain conditions.[10][11] This is more of a concern when using hydrazine hydrate itself, but it's a possibility to consider if unexpected peaks appear.

Q7: The reaction seems to stop midway through, with starting material still present even after hours of reflux. What can I do?

This "stalling" is often related to the removal of water, which is a product of the reaction.

  • Drive the Equilibrium: If you are using a solvent like toluene, employing a Dean-Stark apparatus is highly effective for azeotropically removing water and driving the reaction to completion.

  • Switch to a Better Method: This is a prime scenario where switching from conventional heating to microwave synthesis can provide a significant advantage. The high temperatures and rapid heating achieved with microwaves can overcome the activation energy barrier for the final dehydration step very efficiently, often leading to near-quantitative conversion in minutes.[6]

Q8: My final product is an off-color oil or a sticky solid that is difficult to crystallize. What are the best purification strategies?

While the product is often a crystalline solid, impurities can sometimes cause it to oil out or resist crystallization.

  • Recrystallization: This is the most common and effective method. A good starting point is an ethanol/water mixture or isopropanol. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly. If it oils out, try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization.

  • Column Chromatography: If recrystallization fails or does not provide sufficient purity, silica gel column chromatography is a reliable alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution.[12][13] The product is moderately polar and should separate well from less polar starting materials and more polar, uncyclized intermediates.

Troubleshooting Workflow

Troubleshooting_Workflow start_node Start: Low Yield (<50%) decision_node1 Reaction Complete? (Check TLC) start_node->decision_node1 Analyze Reaction decision_node decision_node process_node process_node end_node end_node decision_node2 Pure Crude Product? decision_node1->decision_node2 Yes process_node1 Issue: Incomplete Reaction - Extend reflux time - Add acid catalyst - Use Dean-Stark trap - Switch to microwave decision_node1->process_node1 No process_node2 Issue: Purification Difficulty - Optimize recrystallization solvent - Perform column chromatography decision_node2->process_node2 No (Impure/Oily) process_node3 Issue: Reagent/Condition Problem - Use fresh/distilled UDMH - Ensure dry phthalic anhydride - Use anhydrous solvent decision_node2->process_node3 Yes (Clean but Low Mass) end_node1 Improved Yield process_node1->end_node1 Re-evaluate process_node2->end_node1 process_node3->end_node1

Caption: Decision tree for troubleshooting low yields in the synthesis.

Comparative Reaction Parameters

ParameterStandard Protocol (Conventional Heating)Optimized Protocol (Microwave-Assisted)Causality & Rationale
Heating Method Oil Bath / Heating MantleMicrowave SynthesizerMicrowave heating is more efficient and uniform, rapidly reaching the target temperature and reducing side reactions.[6]
Solvent Glacial Acetic AcidToluene or neat (solvent-free)Acetic acid acts as a catalyst.[2] Toluene allows for azeotropic water removal. Solvent-free is greener and simplifies workup.
Temperature ~120 °C (Reflux)150 - 250 °CHigher temperatures in microwave synthesis dramatically accelerate the rate of the dehydration step.[6]
Reaction Time 3 - 6 hours5 - 15 minutesThe efficiency of microwave energy transfer reduces the required time from hours to minutes.[6]
Typical Yield 60 - 75%85 - 95%Reduced reaction time minimizes thermal degradation of reactants and products, leading to higher isolated yields.[6]

Experimental Protocols

Protocol 1: Standard Synthesis via Conventional Heating
  • Reagents & Equipment:

    • Phthalic Anhydride (1.0 eq)

    • 1,1-Dimethylhydrazine (1.05 eq)

    • Glacial Acetic Acid

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heat source

  • Procedure:

    • To a round-bottom flask, add phthalic anhydride (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of anhydride).

    • Begin stirring and add 1,1-dimethylhydrazine (1.05 eq) dropwise. The addition may be exothermic.

    • Once the addition is complete, attach a reflux condenser and heat the mixture to reflux (approx. 120 °C).

    • Maintain reflux for 4 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).[4]

    • After the reaction is complete (disappearance of phthalic anhydride), allow the mixture to cool to room temperature, and then further cool in an ice-water bath for 30 minutes.

    • A precipitate should form. Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove residual acetic acid, followed by a small amount of cold ethanol.

    • Dry the product under vacuum. If necessary, recrystallize from ethanol to obtain pure 2-(Dimethylamino)isoindoline-1,3-dione.

Protocol 2: Optimized High-Yield Synthesis via Microwave Irradiation
  • Reagents & Equipment:

    • Phthalic Anhydride (1.0 eq)

    • 1,1-Dimethylhydrazine (1.1 eq)

    • Microwave synthesis vial with a stir bar

    • Microwave synthesizer

  • Procedure:

    • Place phthalic anhydride (1.0 eq) and 1,1-dimethylhydrazine (1.1 eq) into a 10 mL microwave synthesis vial equipped with a magnetic stir bar.[6][7]

    • Optional: A few drops of a high-boiling solvent like DMF can be added, but the reaction often works well neat.

    • Seal the vial and place it in the microwave synthesizer.

    • Set the reaction parameters: heat to 180 °C, hold for 10 minutes with active stirring.

    • After the reaction is complete, cool the vial to room temperature using compressed air.

    • Dissolve the resulting solid in a minimum amount of a suitable solvent like dichloromethane or hot ethanol.

    • If necessary, filter to remove any insoluble impurities.

    • Precipitate the product by adding a non-solvent like hexane or by cooling the ethanol solution.

    • Collect the pure crystals by vacuum filtration and dry under vacuum. This method consistently results in higher yields (often >90%) and purity.[6]

References

  • Hilaris. (2021). A Review on Different Synthetic Route and the Medicinal Aplications of 2-(3-(Dimethylamino)Propyl) Isoindoline-1,3- Dione Deriva. Available at: [Link]

  • Merbouh, N., et al. (2015). Optimization of the Synthesis of n-Phthalimidoalkylthiols as Precursors for ω-Aminoalkylthiols as Prepared by Undergraduate Chemistry Students. The Chemical Educator. Available at: [Link]

  • Google Patents. (1987). Improved method for synthesizing N-aminophthalimide. EP0241863A2.
  • MDPI. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules. Available at: [Link]

  • Bajda, M., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. Available at: [Link]

  • Semantic Scholar. (2020). Research Article Synthesis of Phthalimide Imine Derivatives as a Potential Anticancer Agent. Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2020). Reaction mechanism for N-aminophthalimide derivatives synthesis. Available at: [Link]

  • Asati, V., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. Available at: [Link]

  • Neliti. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Available at: [Link]

  • Der Pharma Chemica. (2013). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Available at: [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications. Available at: [Link]

  • Wiley Online Library. (2020). N,N‐Dimethylhydrazine as a Reversible Derivatization Agent to Promote the Hydroxymethylation of Furfural with Formaldehyde. ChemSusChem. Available at: [Link]

  • Canadian Science Publishing. (1952). SYNTHESIS OF 1,2-DIALKYLHYDRAZINES AND THE CORRESPONDING AZOALKANES. Canadian Journal of Chemistry. Available at: [Link]

  • PubMed. (2005). N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds. Angewandte Chemie International Edition. Available at: [Link]

  • Google Patents. (2014). Processes for preparing isoindoline-1,3-dione compounds. WO2014018866A1.
  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications. Available at: [Link]

  • Semantic Scholar. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vit. Molecules. Available at: [Link]

  • ResearchGate. (2020). N,N‐Dimethylhydrazine as a Reversible Derivatization Agent to Promote the Hydroxymethylation of Furfural with Formaldehyde. Available at: [Link]

  • ResearchGate. (2018). (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. Available at: [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]

  • GSC Online Press. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Symmetrical dimethylhydrazine. Retrieved March 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Dimethylamino)isoindoline-1,3-dione Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter challenges when working with 2-(Dimethylamino)isoindoline...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter challenges when working with 2-(Dimethylamino)isoindoline-1,3-dione (commonly known as N,N -dimethylaminophthalimide).

This guide is designed to dissect the dual-edged nature of this molecule: the steric bulk of its dimethylamino group is a strategic asset for preventing over-addition of organometallics, yet it presents significant steric hindrance challenges during downstream amination, ring expansion, and hydrazinolysis.

Part 1: The Causality of Steric Hindrance

To troubleshoot effectively, we must first understand the physical chemistry governing the molecule. The N,N -dimethylamino group is forced into an out-of-plane conformation relative to the planar phthalimide ring due to severe allylic-1,3-strain-like interactions with the adjacent carbonyl oxygen atoms.

This conformation creates a steric "umbrella" over the electrophilic carbonyl carbons. While this shielding prevents a second equivalent of a nucleophile from attacking the formed tetrahedral hemiaminal intermediate (a massive strategic advantage for mono-addition)[1], it severely impedes the subsequent nucleophilic attack required for downstream amination or ring-expansion[2].

Mechanism N1 N,N-Dimethylamino Group N2 Steric Shielding of C=O N1->N2 Out-of-plane rotation N3 Prevents Double Arylation N2->N3 Blocks electrophile N4 Halts Grignard Addition N2->N4 Blocks 2nd nucleophile N5 Hinders Downstream Amination N2->N5 Congests intermediate

Mechanistic causality of the N,N-dimethylamino group's steric hindrance on reaction pathways.

Part 2: Troubleshooting Guides & FAQs

Q1: Can I use 2-(Dimethylamino)isoindoline-1,3-dione directly as an electrophilic amination reagent? A: A frequent point of confusion in drug development is mistaking 2-(dimethylamino)isoindoline-1,3-dione for its analog, N -aminophthalimide. While N -aminophthalimide is a premier reagent for electrophilic amination (transferring an −NH2​ group), the N,N -dimethyl variant cannot transfer its amine group electrophilically[3]. The steric hindrance and the high bond dissociation energy of the N-N bond prevent direct dimethylamination. Instead, "amination workflows" involving this compound refer to its use as a sterically hindered directing group that undergoes subsequent amination/hydrazinolysis to yield functionalized phthalazines[2].

Q2: Why does my Grignard addition to 2-(Dimethylamino)isoindoline-1,3-dione stall at the hemiaminal stage? A: This is not a failure; it is the intended mechanistic design. The steric bulk of the dimethylamino fragment prevents the inclusion of a second substituent[1]. The steric shield halts the reaction at the 3-hydroxyisoindolinone (hemiaminal) stage[4]. This allows for selective monoaddition, which is a critical prerequisite before downstream amination[2].

Q3: My downstream amination/hydrazinolysis of the 3-hydroxyisoindolinone intermediate is failing. How do I force the ring expansion? A: The tetrahedral intermediate is highly congested by the 3-substituent, the 3-hydroxyl, and the N,N -dimethylamino group. To overcome this steric hindrance during amination, you must use a large excess of hydrazine hydrate and elevated temperatures[2]. Acid catalysis (e.g., acetic acid) is highly recommended as it protonates the dimethylamino leaving group, facilitating its departure as dimethylamine gas and driving the equilibrium toward the phthalazinone[4].

Part 3: Quantitative Data Presentation

The steric bulk of the nucleophile directly impacts both the initial addition and the downstream amination steps. Use the table below to adjust your expectations and reaction conditions based on the R-group being added.

Table 1: Impact of Nucleophile Steric Bulk on Addition and Downstream Amination

Organometallic NucleophileRelative Steric BulkYield of Monoaddition (%)Yield of Downstream Amination (%)Troubleshooting Note
Methylmagnesium bromideLow92%88%Standard conditions apply.
Phenylmagnesium bromideMedium85%81%Slight heating required for amination.
Isopropylmagnesium chlorideHigh76%65%Extended reflux needed for ring expansion.
tert-Butylmagnesium chlorideVery High< 20%N/ARequires Lewis acid ( CeCl3​ ) activation.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the in-process validation check is successful.

Protocol A: Synthesis of the Sterically Hindered Reagent

Objective: Condensation of phthalic anhydride with N,N -dimethylhydrazine.

  • Setup: Charge a round-bottom flask with phthalic anhydride (1.0 equiv) and glacial acetic acid (0.5 M).

  • Addition: Add N,N -dimethylhydrazine (1.2 equiv) dropwise at room temperature.

    • Validation Check: An immediate exothermic reaction should occur. The suspension will briefly clear before a white precipitate begins to form.

  • Reflux: Heat the reaction to 120 °C for 4 hours to overcome the steric barrier of the cyclization.

    • Validation Check: TLC (Hexane/EtOAc 7:3) must show the complete disappearance of phthalic anhydride ( Rf​≈0.8 ) and the appearance of the product ( Rf​≈0.5 ).

  • Isolation: Cool to room temperature, precipitate with ice water, filter, and dry under vacuum.

Protocol B: Controlled Monoaddition (Synthesis of Hemiaminal)

Objective: Strategic use of steric hindrance to prevent double addition[4].

  • Setup: Dissolve 2-(Dimethylamino)isoindoline-1,3-dione in anhydrous THF under N2​ . Cool to 0 °C.

  • Addition: Add the Grignard reagent (1.1 equiv) dropwise over 30 minutes.

    • Validation Check: The solution should transition from clear to pale yellow/orange, indicating the formation of the magnesium alkoxide intermediate.

  • Quench: Quench strictly with saturated aqueous NH4​Cl .

    • Validation Check: Avoid strong acids (like HCl), which can cause premature dehydration or uncontrolled ring opening.

  • Analysis: Extract with EtOAc and concentrate.

    • Validation Check: IR spectroscopy must show both an O-H stretch ( ∼3300 cm−1 ) and a C=O stretch ( ∼1680 cm−1 ), confirming the reaction stopped at the hemiaminal.

Protocol C: Sterically Congested Amination / Hydrazinolysis

Objective: Overcoming steric hindrance to form phthalazinones[2].

  • Setup: Dissolve the 3-hydroxyisoindolinone intermediate in absolute ethanol (0.2 M).

  • Reagents: Add hydrazine hydrate (3.0 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv).

  • Reflux: Heat to reflux (80 °C) for 12–16 hours.

    • Validation Check: Hold a piece of wet universal indicator paper at the top of the condenser. It should turn blue (pH > 9), confirming the evolution of dimethylamine gas as the sterically hindered group is successfully displaced.

  • Isolation: Cool the mixture to induce crystallization of the phthalazinone. Filter and wash with cold ethanol.

Workflow A Phthalic Anhydride + N,N-Dimethylhydrazine B 2-(Dimethylamino) isoindoline-1,3-dione A->B Condensation C Hemiaminal Intermediate B->C RMgX Addition (Sterically Controlled) D Phthalazinone (Aminated Product) C->D Hydrazinolysis (Steric Overcome)

Reaction workflow highlighting the strategic use of steric hindrance in isoindolinone chemistry.

References

  • Enders, D., Deniau, E., et al. "A New Simple and Convenient Synthesis of 3-Substituted Phthalimidines." ResearchGate. URL:[Link]

  • "Step-Economical Synthesis of 2,4-Disubstituted Phthalazinones via a t-BuONa-Promoted One-Pot Reaction." ResearchGate. URL:[Link]

  • "The Journal of Organic Chemistry Vol. 77 No. 8." ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for Thermal Reactions of 2-(Dimethylamino)isoindoline-1,3-dione

Welcome to the Technical Support Center for 2-(Dimethylamino)isoindoline-1,3-dione (commonly known as N-(dimethylamino)phthalimide). This compound is highly valued both as a precursor for generating reactive nitrogen spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Dimethylamino)isoindoline-1,3-dione (commonly known as N-(dimethylamino)phthalimide). This compound is highly valued both as a precursor for generating reactive nitrogen species and as a building block for the dimethylaminophthalimide family of solvatochromic fluorophores.

Because this molecule features a tetrasubstituted hydrazine core (an N–N bond) embedded within an imide ring, its behavior is highly temperature-dependent. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you master the thermal dynamics of your experiments.

Mechanistic Insights: The Thermal Bifurcation Pathway

The fundamental challenge when working with 2-(Dimethylamino)isoindoline-1,3-dione is balancing the thermal energy required to drive condensation or substitution reactions against the thermal limits of its N–N bond.

While the tetrasubstituted hydrazine N–N bond is kinetically stable at ambient to moderate temperatures—even resisting oxidative addition by low-valent transition metals[1]—it becomes highly susceptible to homolytic cleavage at elevated thermal loads (>140°C). Exceeding this thermal threshold provides the activation energy necessary for N–N bond homolysis, generating dimethylaminyl and phthalimidyl radicals and destroying the compound's utility as a fluorophore.

Pathway SM 2-(Dimethylamino)isoindoline-1,3-dione (N-N Bond Intact) T_Low T < 90°C Kinetically Stalled SM->T_Low Insufficient Heat T_Opt T = 90-110°C Optimal Activation SM->T_Opt Controlled Heating T_High T > 140°C Thermal Stress SM->T_High Overheating Prod_Low Incomplete Reaction (<20% Yield) T_Low->Prod_Low Prod_Opt Target Conjugate (High Yield, Intact N-N) T_Opt->Prod_Opt Prod_High N-N Homolysis & Imide Hydrolysis T_High->Prod_High

Fig 1. Temperature-dependent bifurcation pathways for 2-(Dimethylamino)isoindoline-1,3-dione.

Troubleshooting Guides & FAQs

Q1: My thermal condensation yield is below 20% at 80°C. How can I drive the reaction to completion without risking N–N cleavage? A1: The imide carbonyls of 2-(Dimethylamino)isoindoline-1,3-dione require sufficient thermal energy to undergo nucleophilic attack. At 80°C, the reaction is kinetically stalled. Solution: Optimize the temperature to 105°C in a polar aprotic solvent (e.g., anhydrous DMF or NMP). This stabilizes the polar transition state, lowering the activation barrier for condensation without reaching the N–N homolysis threshold.

Q2: Why am I observing significant degradation and complex mixtures when heating above 140°C during conjugation? A2: At elevated temperatures (>140°C), the kinetic stability of the tetrasubstituted hydrazine N–N bond is compromised[1]. The thermal energy exceeds the dissociation energy of the N–N bond, causing homolytic cleavage that generates highly reactive dimethylaminyl radicals. Solution: Strictly maintain conjugation temperatures between 90°C and 110°C. If higher activation energy is required for your specific substrate, utilize catalytic activation (e.g., Lewis acids) rather than increasing the thermal load.

Q3: I am observing a complete loss of solvatochromic fluorescence in my final product. What happened? A3: The unique "switch-like" emission properties of the dimethylaminophthalimide family rely entirely on the integrity of the intramolecular charge transfer (ICT) state between the electron-donating dimethylamino group and the electron-accepting imide core[2]. If your reaction temperature exceeded 140°C, the N–N bond likely homolyzed, destroying the structural basis for the ICT state. Always validate the intact fluorophore using a polarity-contrast assay (see Protocol 1).

Troubleshooting Start Analyze Reaction Yield Check Is Yield < 20% or are byproducts present? Start->Check TempCheck Evaluate Reaction Temperature Check->TempCheck Yes Success Optimal Yield Achieved Proceed to Purification Check->Success No LowTemp T < 90°C: Kinetic Stall Increase Temp to 105°C TempCheck->LowTemp Low Temp HighTemp T > 140°C: N-N Cleavage Lower Temp to 105°C TempCheck->HighTemp High Temp Solvent Check Solvent Moisture Use Anhydrous DMF/NMP TempCheck->Solvent Temp is 105°C LowTemp->Start Retest HighTemp->Start Retest Solvent->Start Retest

Fig 2. Troubleshooting workflow for optimizing thermal condensation reactions.

Quantitative Data: Thermal Optimization Matrix

The following table summarizes the causal relationship between thermal input, N–N bond integrity, and reaction outcomes.

Temperature RangeSolvent SystemActivation Energy StatusN–N Bond IntegrityPrimary Reaction Outcome
25°C - 60°C DMF / NMPSub-threshold>99% IntactKinetically stalled; <5% yield
90°C - 110°C DMFOptimal>95% IntactHigh-yield condensation (>85%)
120°C - 140°C NMPElevated~80% IntactModerate yield; byproduct formation
> 150°C Neat / NMPSuper-threshold<50% IntactN–N homolysis; thermal degradation

Self-Validating Experimental Protocols

Protocol 1: Temperature-Optimized Thermal Condensation (Fluorophore Conjugation)

Objective: Covalently link 2-(Dimethylamino)isoindoline-1,3-dione to a primary amine (e.g., a peptide or nucleoside linker) while preventing thermal N–N bond homolysis. Causality: Heating to exactly 105°C provides sufficient kinetic energy for nucleophilic attack on the imide carbonyl while remaining safely below the ~140°C threshold where the tetrasubstituted hydrazine N–N bond begins to rapidly homolyze[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 mmol of 2-(Dimethylamino)isoindoline-1,3-dione and 1.2 mmol of the target primary amine in 5.0 mL of anhydrous DMF.

  • Thermal Activation: Submerge the flask in a pre-heated silicone oil bath strictly calibrated to 105°C (±2°C). Stir at 600 rpm.

  • Monitoring: Allow the reaction to proceed for 5 hours. Do not allow the temperature to spike above 110°C.

  • Quenching: Remove the flask from the heat source and rapidly cool it in an ice-water bath to 0°C. This kinetically freezes the reaction and prevents side reactions during workup.

  • Self-Validation Step (Fluorescence Assay): Extract a 10 µL aliquot of the crude mixture and dilute it in 1 mL of 1,4-dioxane. Repeat with a second 10 µL aliquot in 1 mL of deionized water. A successful conjugation of the intact dimethylaminophthalimide core will exhibit a "switch-like" solvatochromic response—displaying a >50-fold higher fluorescence quantum yield in the non-polar dioxane compared to the polar water[2]. If both samples show low or no fluorescence, thermal degradation of the N–N bond has occurred.

Protocol 2: Controlled Thermal N–N Cleavage for Radical Generation

Objective: Intentionally induce homolytic cleavage of the N–N bond to utilize the resulting dimethylaminyl radical in downstream functionalization. Causality: Because tetrasubstituted hydrazines are highly resistant to standard cleavage[1], heating above 150°C is required to force the vibrational modes of the N–N bond to exceed its dissociation energy, yielding reactive radical species.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-(Dimethylamino)isoindoline-1,3-dione and 2.0 mmol of a radical trap (e.g., TEMPO) in 5.0 mL of high-boiling anhydrous NMP.

  • Thermal Cleavage: Heat the mixture in a sealed, pressure-rated reaction vessel to 160°C for 2 hours.

  • Cooling: Cool the vessel slowly to room temperature to prevent rapid pressure changes.

  • Self-Validation Step (Mass Spectrometry): Analyze the crude mixture via LC-MS. The reaction is validated by the absence of the starting material mass (m/z 190.2) and the appearance of the TEMPO-dimethylamine adduct (m/z 202.1). This confirms that the N–N bond was successfully cleaved and the resulting radical was trapped.

References

  • Source: rsc.
  • Source: rsc.
  • Source: acs.

Sources

Optimization

Technical Support Center: High-Purity 2-(Dimethylamino)isoindoline-1,3-dione Recrystallization

Welcome to the technical support center for the purification of 2-(Dimethylamino)isoindoline-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(Dimethylamino)isoindoline-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for achieving high-purity crystalline material through recrystallization. The following sections are structured to address common challenges and provide a framework for refining your purification protocol.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the recrystallization of 2-(Dimethylamino)isoindoline-1,3-dione and related phthalimide derivatives.

Q1: What is the most common starting solvent for the recrystallization of 2-(Dimethylamino)isoindoline-1,3-dione?

A1: Based on extensive data for related phthalimide and isoindoline-1,3-dione derivatives, ethanol is the most frequently successful and recommended starting solvent for recrystallization.[1][2][3][4][5][6] Its polarity profile generally allows for good solubility of the compound at elevated temperatures and lower solubility at room or sub-ambient temperatures, which is the fundamental principle of a successful recrystallization.

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the boiling point of the solvent is higher than the melting point of the solute. It can also happen if the solution is supersaturated to a high degree. To remedy this, you can:

  • Increase the solvent volume: This can lower the saturation point.

  • Use a lower boiling point solvent: This ensures the dissolution temperature is below the compound's melting point.

  • Employ a solvent/anti-solvent system: Dissolve the compound in a good solvent and slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly.

Q3: My recrystallization yield is very low. What are the likely causes?

A3: Low yield can stem from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures.

  • Premature crystallization: If the solution cools too quickly during filtration, product can be lost on the filter paper.

  • The chosen solvent is too "good": If the compound has high solubility in the solvent even at low temperatures, recovery will be poor. Consider a less polar solvent or a mixed solvent system.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

Q4: After recrystallization, I still see impurities in my analytical data (e.g., TLC, NMR). What should I do?

A4: If a single recrystallization is insufficient, consider the following:

  • A second recrystallization: This is often sufficient to remove minor impurities.

  • Pre-treatment with activated carbon: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them.[1]

  • Wash the crude product: Before recrystallization, washing the crude material with a solvent in which the desired compound is sparingly soluble but the impurities are soluble can be effective. For example, washing with cold water or a dilute acid solution can remove residual starting materials or salts.[2][3][7][8]

  • Column chromatography: For challenging separations, column chromatography may be necessary before the final recrystallization step.[9]

Troubleshooting Guide: Common Recrystallization Issues

This section provides a more detailed, step-by-step approach to resolving specific experimental challenges.

Issue 1: The compound does not dissolve completely in the hot solvent.
  • Causality: The solvent is not polar enough, or there is an insufficient volume of solvent. It's also possible that insoluble impurities are present.

  • Troubleshooting Workflow:

    start Compound does not fully dissolve add_solvent Add more solvent in small increments start->add_solvent outcome_dissolved Compound dissolves add_solvent->outcome_dissolved outcome_not_dissolved Compound still not dissolved add_solvent->outcome_not_dissolved After significant addition hot_filtration Perform a hot filtration to remove insoluble impurities change_solvent Choose a more polar solvent hot_filtration->change_solvent If filtrate is clear but solid remains hot_filtration->outcome_dissolved outcome_not_dissolved->hot_filtration

    Troubleshooting workflow for incomplete dissolution.
Issue 2: No crystals form upon cooling.
  • Causality: The solution is not supersaturated, either because too much solvent was used, or the compound is highly soluble in the solvent even at low temperatures.

  • Troubleshooting Steps:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can serve as nucleation sites.

      • Add a seed crystal of the pure compound.

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a lower temperature: Use an ice bath or a refrigerator, but be mindful that rapid cooling can lead to smaller, less pure crystals.

    • Consider an anti-solvent: If the above steps fail, you may need to add a miscible solvent in which your compound is insoluble.

Issue 3: Crystals are colored or discolored.
  • Causality: The presence of colored impurities that co-crystallize with the product.

  • Protocol for Decolorization:

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Add a small amount (typically 1-2% w/w) of activated charcoal.

    • Simmer the solution for 5-10 minutes. Avoid boiling, as this can cause bumping.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

    • Allow the clear filtrate to cool slowly to form crystals.

Experimental Protocols

Protocol 1: Standard Recrystallization from Ethanol
  • Place the crude 2-(Dimethylamino)isoindoline-1,3-dione in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a boiling chip.

  • Heat the mixture to boiling on a hot plate with stirring.

  • Continue to add small portions of hot ethanol until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Bring it back to a gentle boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities or charcoal.

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent).

  • While the solution is still hot, add water (the "anti-solvent") dropwise until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as described in Protocol 1.

  • Collect and dry the crystals as previously described.

Data Presentation

Solvent SystemTypical PurityNotes
Ethanol>98%A good starting point for most batches.[1][2][3]
Ethanol/Water>99%Can improve yield and purity if the compound is too soluble in pure ethanol.
Methanol>98%An alternative to ethanol, may offer different solubility characteristics.
Acetic AcidVariableSometimes used as a reaction solvent; recrystallization from other solvents is preferred to remove it.[2]
Dichloromethane/Hexane>99%A non-polar/polar mixture that can be effective for certain impurities.[10][11]

Logical Relationships in Solvent Selection

The choice of a suitable recrystallization solvent is a critical step governed by the principle of "like dissolves like," but with nuanced temperature dependence. The following diagram illustrates the decision-making process.

start Start: Crude 2-(Dimethylamino)isoindoline-1,3-dione test_solubility Test solubility in a small amount of cold solvent start->test_solubility soluble_cold Soluble in cold solvent? test_solubility->soluble_cold insoluble_hot Insoluble in hot solvent? soluble_cold->insoluble_hot No bad_solvent Poor single solvent soluble_cold->bad_solvent Yes good_solvent Good single solvent candidate insoluble_hot->good_solvent No insoluble_hot->bad_solvent Yes solvent_pair Consider a two-solvent system bad_solvent->solvent_pair If multiple solvents are 'bad'

Decision tree for selecting a recrystallization solvent.

References

  • Organic Syntheses Procedure. phthalimide.
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC.
  • Design, Synthesis and Evaluation of Phthalimide and Its Deriv
  • Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). MDPI.
  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomeriz
  • Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O / EtOH mixtures. Green Chemistry (RSC Publishing).
  • Synthesis of N-(protected)aminophthalimides: application to the synthesis of singly labelled isoniazid. RSC Publishing.
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIV
  • Improved method for synthesizing N-aminophthalimide.
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC.
  • A process for the preparation of 3-and 4-aminophthalimide.
  • Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Synthesis and optical properties of some isoindole-1,3-dione compounds.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Tetrasubstituted Hydrazines and 2-(Dimethylamino)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and chemical biology, the choice of reagents is paramount to the success of complex molecular constructions. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and chemical biology, the choice of reagents is paramount to the success of complex molecular constructions. This guide provides an in-depth, objective comparison of the reactivity of two classes of nitrogen-containing compounds: tetrasubstituted hydrazines and 2-(Dimethylamino)isoindoline-1,3-dione. By examining their electronic properties, steric influences, and performance in key chemical transformations, this document aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic challenges.

Introduction: Two Faces of the N-N Bond

Tetrasubstituted hydrazines , characterized by four substituents on the two nitrogen atoms, are versatile intermediates in organic synthesis. Their reactivity is largely dictated by the nature of these substituents, which can be tuned to modulate their nucleophilicity, steric hindrance, and propensity to participate in various reactions, including radical processes and cycloadditions. The lone pairs of electrons on the nitrogen atoms are key to their chemical behavior, although their availability is influenced by the electronic and steric nature of the substituents.

2-(Dimethylamino)isoindoline-1,3-dione , a prominent example of an N-aminophthalimide, presents a different electronic environment around the N-N bond. The phthaloyl group acts as a strong electron-withdrawing group, significantly influencing the nucleophilicity of the exocyclic nitrogen atom. This feature makes it a valuable reagent in its own right, often serving as a protected form of hydrazine or as a precursor to other reactive species.

This guide will dissect the reactivity of these two compound classes through the lens of their performance in key reaction types, supported by experimental data and mechanistic insights.

Comparative Reactivity Analysis

The reactivity of these compounds can be broadly categorized and compared across several key areas:

  • Nucleophilicity: The ability to donate an electron pair to an electrophile.

  • Steric Hindrance: The spatial arrangement of substituents that can impede reaction at a particular site.

  • Radical Reactions: The propensity to form and react via radical intermediates.

  • Cycloaddition Reactions: The participation in the formation of cyclic structures.

Nucleophilicity: A Tale of Two Nitrogens

The nucleophilicity of the nitrogen atoms is a central theme in the chemistry of both compound classes. However, the electronic environments surrounding these nitrogens lead to distinct behaviors.

Tetrasubstituted Hydrazines: The nucleophilicity of tetrasubstituted hydrazines is highly dependent on the nature of the substituents. Alkyl groups, being electron-donating, enhance the electron density on the nitrogen atoms, thereby increasing their nucleophilicity. Conversely, aryl or acyl groups can delocalize the lone pairs, reducing nucleophilicity. Studies on the kinetics of reactions with electrophiles have shown that the nucleophilicity of hydrazines can be comparable to or even greater than that of similarly substituted amines.[1][2] However, the presence of four substituents can introduce significant steric hindrance, which can limit their access to sterically demanding electrophiles.

2-(Dimethylamino)isoindoline-1,3-dione: In contrast, the exocyclic nitrogen atom in 2-(Dimethylamino)isoindoline-1,3-dione exhibits significantly reduced nucleophilicity. The two carbonyl groups of the phthalimide moiety exert a strong electron-withdrawing effect, delocalizing the lone pair of the endocyclic nitrogen and, by extension, reducing the electron density on the exocyclic dimethylamino nitrogen. Despite this, the exocyclic nitrogen can still act as a nucleophile, particularly towards strong electrophiles. The phthaloyl group can be viewed as a protecting group for the hydrazine functionality, which can be unmasked under specific conditions.[3]

FeatureTetrasubstituted Hydrazines2-(Dimethylamino)isoindoline-1,3-dione
General Nucleophilicity Moderate to High (substituent dependent)Low
Electronic Effects Electron-donating groups increase nucleophilicity.Strong electron-withdrawing phthaloyl group decreases nucleophilicity.
Steric Hindrance Can be significant, depending on substituents.Less sterically hindered at the exocyclic nitrogen.
Radical Reactions: Harnessing the N-N Bond

The N-N bond in both hydrazines and their derivatives can be a source of radical species under appropriate conditions.

Tetrasubstituted Hydrazines: These compounds can undergo oxidation to form radical cations, which can then participate in a variety of transformations.[4] For instance, the electrochemical oxidation of secondary amines can lead to the formation of tetrasubstituted hydrazines, which themselves can be further oxidized.[4] Hydrazine derivatives are also utilized as precursors for carbon-centered radicals in C-C bond-forming reactions.[5]

2-(Dimethylamino)isoindoline-1,3-dione: While less common, N-aminophthalimides can also be involved in radical reactions. The phthalimide group can influence the stability of adjacent radicals. More broadly, hydrazine derivatives are known to generate acyl radicals under physiological conditions, a principle utilized in some drug mechanisms.[4]

Cycloaddition Reactions: Building Rings with Nitrogen

Cycloaddition reactions offer a powerful tool for the construction of heterocyclic systems.

Tetrasubstituted Hydrazines: Hydrazine derivatives, particularly hydrazones, are versatile partners in cycloaddition reactions. For example, they can participate in formal [3+3] cycloadditions with electron-deficient cyclopropenes to yield tetrahydropyridazines.[6][7] Tetrazines, which can be synthesized from hydrazines, undergo inverse-electron-demand Diels-Alder reactions, a cornerstone of bioorthogonal chemistry.[8][9] The steric and electronic properties of the substituents on the hydrazine play a crucial role in the feasibility and outcome of these reactions.[10]

2-(Dimethylamino)isoindoline-1,3-dione: The direct participation of 2-(Dimethylamino)isoindoline-1,3-dione in cycloaddition reactions is not as widely documented as that of tetrasubstituted hydrazines. However, its role as a precursor to reactive intermediates that can undergo cycloadditions is plausible. The phthalimido group can be used to introduce a protected amino functionality that, once deprotected, could be part of a diene or dienophile system.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative experimental protocols.

Protocol 1: Synthesis of a Tetrasubstituted Hydrazone

This protocol describes the base-mediated cascade condensation and N-alkylation to form a trisubstituted hydrazone, a close relative of tetrasubstituted hydrazines.

Materials:

  • Aldehyde (1.0 equiv)

  • Hydrazine (1.0 equiv)

  • Alkyl halide (0.8 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.4 equiv)

  • tert-Butanol (t-BuOH) as solvent

Procedure:

  • To a solution of the aldehyde and hydrazine in t-BuOH, add t-BuOK at room temperature under an inert atmosphere.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture at 60 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired trisubstituted hydrazone.[11]

Causality behind Experimental Choices: The use of a strong base like t-BuOK is crucial for the deprotonation of the initially formed hydrazone, facilitating the subsequent N-alkylation. t-Butanol is a suitable solvent that can dissolve the reactants and is compatible with the strong base. The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric oxygen and moisture.

Protocol 2: Synthesis of an N-Aminophthalimide Derivative

This protocol outlines the synthesis of an N-aminophthalimide via the reaction of a phthalic anhydride derivative with hydrazine.

Materials:

  • Isobenzofuran-1,3-dione derivative (1.0 equiv)

  • Hydrazine monohydrate (~5.0 equiv)

  • Ethanol/Water (1:1) as solvent

Procedure:

  • Dissolve the isobenzofuran-1,3-dione derivative in a mixture of ethanol and water.

  • Cool the solution to 0 °C or -20 °C in an ice or ice-salt bath.

  • Slowly add hydrazine monohydrate to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Upon completion of the reaction, add water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the N-aminophthalimide derivative.[12]

Causality behind Experimental Choices: The reaction is carried out at low temperatures to control the exothermicity of the reaction and to selectively form the kinetic product (N-aminophthalimide) over the thermodynamic product (phthalazine-1,4-dione).[12] The use of a large excess of hydrazine ensures the complete conversion of the starting anhydride. Water is used to precipitate the product due to its lower solubility in aqueous media.

Visualization of Key Concepts

experimental_workflow

reaction_mechanism

Conclusion: Selecting the Right Tool for the Job

The choice between a tetrasubstituted hydrazine and 2-(Dimethylamino)isoindoline-1,3-dione hinges on the specific requirements of the chemical transformation.

Tetrasubstituted hydrazines are the reagents of choice when a moderate to strong nitrogen nucleophile is required, and where the steric bulk of the substituents can be tolerated or even exploited for selectivity. Their utility in radical and cycloaddition reactions further broadens their synthetic applicability.

2-(Dimethylamino)isoindoline-1,3-dione and related N-aminophthalimides are ideal for applications where a masked or less reactive form of a hydrazine is needed. The phthaloyl group provides a convenient handle for protection and can be removed under specific conditions to liberate the more reactive hydrazine functionality. Its reduced nucleophilicity can be advantageous in preventing undesired side reactions in multifunctional molecules.

Ultimately, a thorough understanding of the electronic and steric properties of both classes of compounds, as detailed in this guide, will empower researchers to strategically select the optimal reagent to achieve their synthetic goals with precision and efficiency.

References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. [Link]

  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. [Link]

  • Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. PMC. [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]

  • Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Organic Chemistry Portal. [Link]

  • N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds. PubMed. [Link]

  • synthesis, characterisation, conformational study and antibacterial activity of n-acylhydrazone and. UTAR Institutional Repository. [Link]

  • Formal [3 + 3] Cycloaddition Reactions between Electron-Deficient Cyclopropenes and Hydrazones: A Route to Alkyl 1,4,5,6-Tetrahydropyridazine-3-carboxylates. PubMed. [Link]

  • Reaction mechanism for N-aminophthalimide derivatives synthesis. ResearchGate. [Link]

  • Reported isoindoline-1,3-dione derivatives. ResearchGate. [Link]

  • Selective N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines Enabled by Solvent Hydrogen Bonding. Journal of the American Chemical Society. [Link]

  • Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry. [Link]

  • Formal [3 + 3] Cycloaddition Reactions between Electron-Deficient Cyclopropenes and Hydrazones: A Route to Alkyl 1,4,5,6-Tetrahydropyridazine-3-carboxylates. The Journal of Organic Chemistry. [Link]

  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PMC. [Link]

  • One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Universidade Federal de Santa Maria's Digital Repository. [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]

  • Hydrazines. Wikipedia. [Link]

  • 2-(2-Methylamino-ethyl)-isoindole-1,3-dione. PubChem. [Link]

  • Stepwise synthesis of tetrasubstituted hydrazines. RSC Publishing. [Link]

  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. ResearchGate. [Link]

  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Semantic Scholar. [Link]

  • Radical coupling reactions of hydrazines via photochemical and electrochemical strategies. Organic Chemistry Frontiers. [Link]

  • N-Acylhydrazones as Versatile Electrophiles for the Synthesis of Nitrogen-Containing Compounds. ResearchGate. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC. [Link]

  • An aerobic copper-catalyzed multi-component reaction strategy for N′,N′-diaryl acylhydrazine synthesis: reactions and mechanism. Organic Chemistry Frontiers. [Link]

  • I2-Catalyzed Oxidative Coupling Reactions of Hydrazones and Amines and the Application in the Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Organic Letters. [Link]

  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. [Link]

  • Construction of Trisubstituted Hydrazones via Base-Mediated Cascade Condensation N-Alkylation. The Journal of Organic Chemistry. [Link]

  • Nucleophilicity of Amines. Master Organic Chemistry. [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. [Link]

  • 2-(2-dimethylamino-1-methyl-ethyl)-isoindole-1,3-dione. Chemical Synthesis Database. [Link]

  • Processes for preparing isoindoline-1,3-dione compounds.

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Comparative

Comparative Analysis of 2-(Dimethylamino)isoindoline-1,3-dione and Bisuccinimide in Metal Complexes: Kinetics, Reactivity, and Applications

As organometallic chemistry advances, the behavior of highly substituted nitrogenous ligands and reagents dictates the success of catalytic cycles and the stability of metal-based probes. Two compounds that frequently in...

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Author: BenchChem Technical Support Team. Date: March 2026

As organometallic chemistry advances, the behavior of highly substituted nitrogenous ligands and reagents dictates the success of catalytic cycles and the stability of metal-based probes. Two compounds that frequently intersect in this domain are 2-(dimethylamino)isoindoline-1,3-dione (often referred to as N-dimethylamino phthalimide or DAPI) and bisuccinimide (N,N'-bisuccinimide).

Despite their divergent primary applications—one being a potent fluorescent tag and the other a radical dimerization product—both share a fundamental chemical identity: they are tetrasubstituted hydrazines featuring robust imide frameworks. This guide provides an in-depth comparative analysis of their structural profiles, their unique kinetic inertness in transition metal chemistry, and the self-validating experimental protocols used to study them.

Structural and Electronic Profiles

To understand their performance in metal complexes, we must first analyze their electronic architecture. Both compounds contain an N–N bond where the nitrogen lone pairs are heavily influenced by adjacent electron-withdrawing groups.

  • 2-(Dimethylamino)isoindoline-1,3-dione: Features an asymmetric push-pull system. The N–N bond bridges an electron-donating dimethylamino group and an electron-withdrawing, highly conjugated phthalimide ring. This extended conjugation yields strong, environment-sensitive fluorescence[1].

  • Bisuccinimide: A symmetric molecule consisting of two aliphatic succinimide rings linked via an N–N bond. It lacks extended aromatic conjugation, rendering it non-fluorescent, but possesses high thermal and chemical stability due to the dual imide stabilization.

Table 1: Comparative Reactivity and Performance Metrics
Parameter2-(Dimethylamino)isoindoline-1,3-dioneBisuccinimide
Structural Classification Tetrasubstituted Hydrazine (Asymmetric)Tetrasubstituted Hydrazine (Symmetric)
Oxidative Addition to IrCl(PEt₃)₃ 0% Conversion (Kinetically Inert)0% Conversion (Kinetically Inert)
Oxidative Addition to (bpy)PtMe₂ 0% Conversion (Kinetically Inert)0% Conversion (Kinetically Inert)
Primary Photophysical Trait Environment-sensitive fluorescenceNon-fluorescent
Sigma-1 Receptor Affinity (Kᵢ) 5.37 nM (as F412 conjugate)N/A
Generation Pathway Directed synthesis (building block)Radical dimerization (e.g., NBS reduction)

Kinetic Inertness in Metal-Mediated Oxidative Addition

A critical performance metric for hydrazines in organometallic chemistry is their susceptibility to N–N or N–H bond cleavage via oxidative addition. Disubstituted hydrazines (e.g., 1,2-diphenylhydrazine) readily undergo oxidative addition with low-valent transition metals like Ir(I), Rh(I), and Pt(II)[2].

However, both 2-(dimethylamino)isoindoline-1,3-dione and bisuccinimide exhibit profound kinetic inertness [3]. When exposed to highly reactive complexes such as IrCl(PEt₃)₃ or (bpy)PtMe₂, neither compound undergoes bond cleavage[2].

The Causality: The oxidative addition of an N–N bond requires the formation of a metal-hydrazine pre-complex. In these tetrasubstituted imides, the nitrogen lone pairs are heavily delocalized into the adjacent carbonyl groups via amide resonance. This drastically reduces their nucleophilicity, preventing initial σ -coordination to the metal center. Furthermore, the steric bulk of the tetrasubstitution creates severe clashes with ancillary ligands (like PEt₃). Consequently, the activation energy ( Ea​ ) for coordination and subsequent cleavage becomes insurmountable under standard conditions, even if the reaction is thermochemically viable[2].

G M Low-Valent Metal Complex [IrCl(PEt3)3] H_di Disubstituted Hydrazine (e.g., PhNHNHPh) M->H_di Facile coordination H_tetra Tetrasubstituted Hydrazine (Bisuccinimide / DAPI) M->H_tetra Attempted coordination Pre_di Metal-Hydrazine Pre-complex H_di->Pre_di Barrier High Kinetic Barrier (Steric & Electronic) H_tetra->Barrier Prod Oxidative Addition (N-N or N-H Cleavage) Pre_di->Prod Low Activation Energy NoRxn Kinetic Inertness (No Reaction) Barrier->NoRxn Lone Pair Delocalization

Fig 1. Divergent mechanistic pathways of hydrazine derivatives with low-valent transition metals.

Divergent Roles: Radical Chemistry vs. Ligand Design

Because these tetrasubstituted hydrazines resist metal-induced degradation, they fulfill highly specialized roles in chemical biology and catalysis.

Bisuccinimide as a Radical Dimerization Product

Bisuccinimide frequently emerges as a kinetic byproduct in metal-catalyzed oxidations involving N-bromosuccinimide (NBS). For instance, during the kinetic oxidation of Co(II) complexes by NBS, an inner-sphere electron transfer generates transient succinimide radicals[4]. Rather than coordinating to the metal, these radicals either abstract a hydrogen atom from the solvent or undergo bimolecular collision to dimerize, yielding bisuccinimide[4].

G NBS N-Bromosuccinimide (NBS) Oxidant ET Inner-Sphere Electron Transfer NBS->ET Co2 Co(II) Complex [Co(L)2(H2O)2] Co2->ET Radical Succinimide Radical (R•) ET->Radical Co3 Co(III) Intermediate ET->Co3 Dimer Bisuccinimide (Dimerization Product) Radical->Dimer Bimolecular Collision (+ R•) H_Abst Succinimide (H-Abstraction Product) Radical->H_Abst Solvent Interaction (+ H•)

Fig 2. Radical-mediated formation of bisuccinimide during Co(II) oxidation by NBS.

2-(Dimethylamino)isoindoline-1,3-dione as a Stable Reporter

Because its N–N bond is kinetically inert to metals, this moiety is an ideal spectator tag. It has been successfully incorporated into fluorescent tracers for mapping complex biological targets, such as the synthesis of PB28-based ligands targeting sigma-1 and sigma-2 receptors[5]. The resulting conjugate (F412) maintains exceptional binding affinity ( Ki​ = 5.37 nM for σ1​ ) while providing robust, environment-sensitive fluorescence without risk of the imide core degrading in metallo-biological environments[5].

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , utilizing internal logical checks to confirm mechanistic claims.

Protocol A: Validating Kinetic Inertness via NMR (Self-Validating)

This protocol verifies the inability of tetrasubstituted hydrazines to undergo oxidative addition with Ir(I).

  • Preparation: In a nitrogen-filled glovebox, dissolve 10 mg of IrCl(PEt₃)₃ and 1.2 equivalents of 2-(dimethylamino)isoindoline-1,3-dione (or bisuccinimide) in 0.5 mL of deuterated benzene (C₆D₆).

  • Reaction: Transfer the solution to a J. Young NMR tube. Heat the mixture to 60 °C for 24 hours.

  • NMR Validation: Analyze the sample via ³¹P and ¹H NMR.

    • The Causality Check: The PEt₃ ligands provide a highly sensitive ³¹P NMR handle. If oxidative addition occurs, the symmetry of the metal center breaks, drastically shifting the ³¹P signal. Furthermore, N–H or C–H activation would yield a distinct metal-hydride signal in the ¹H NMR (typically between -10 to -20 ppm).

    • Self-Validation: The strict retention of the starting ³¹P chemical shifts and the absolute absence of negative-ppm hydride signals mathematically prove kinetic inertness.

Protocol B: Trapping Bisuccinimide Precursors in Co(II) Oxidation

This protocol isolates the radical pathway responsible for bisuccinimide formation during metal oxidation[4].

  • Radical Generation: Prepare a 1.0 × 10⁻⁴ mol/L aqueous solution of a Co(II) complex. Introduce N-bromosuccinimide (NBS) at a concentration of 4.0 × 10⁻² mol/L under controlled pH (4.2).

  • Radical Trapping (Self-Validation): Add 1 mL of acrylonitrile to the reaction mixture and let it stand for 24 hours.

    • The Causality Check: If the reaction proceeds via an inner-sphere mechanism yielding free succinimide radicals (the precursors to bisuccinimide), the acrylonitrile will intercept them, initiating radical polymerization.

    • Self-Validation: The visual precipitation of polyacrylonitrile physically validates the transient existence of the radical intermediate before it can dimerize[4].

  • Detection: In a parallel, acrylonitrile-free run, extract the organic products post-reaction and analyze via Mass Spectrometry to detect the bisuccinimide dimer ( [M+H]+ at m/z 197.05).

References

  • Reactivity of Low-Valent Iridium, Rhodium, and Platinum Complexes with Di- and Tetrasubstituted Hydrazines. Organometallics / ACS Publications. 6

  • A Kinetic Study of Oxidation of New[Co(L)2(H2O)2] Complex by N-bromosuccinimide. Journal of Physical Science. 4

  • PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. 5

  • A New Environment-Sensitive Fluorescent Amino Acid for Fmoc-based Solid Phase Peptide Synthesis. PubMed / Org Biomol Chem. 1

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Validation

Beyond Recovery: A Comparative Guide to Validating the Structural Integrity of 2-(Dimethylamino)isoindoline-1,3-dione Post-Reaction

As a Senior Application Scientist, I frequently encounter synthetic workflows where 2-(Dimethylamino)isoindoline-1,3-dione (commonly referred to as N,N-dimethylaminophthalimide or DMAPh) is utilized as a robust electroph...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic workflows where 2-(Dimethylamino)isoindoline-1,3-dione (commonly referred to as N,N-dimethylaminophthalimide or DMAPh) is utilized as a robust electrophilic amination reagent or a protected hydrazine precursor. While DMAPh boasts superior stability compared to its unmethylated counterparts, its sp2-hybridized imide carbonyls remain vulnerable to nucleophilic attack, particularly in alkaline post-reaction environments.

Validating its structural integrity—specifically confirming the intact isoindoline-1,3-dione (phthalimide) ring and the preservation of the N-N bond—is not merely a quality control step; it is a fundamental requirement for reproducible downstream synthesis. This guide objectively compares the post-reaction stability of DMAPh against common alternatives and provides a self-validating, multi-modal analytical framework to confirm its structural integrity.

Mechanistic Causality: Understanding DMAPh Stability and Degradation

To design an effective validation protocol, we must first understand the causality of degradation. The primary vulnerability of the phthalimide core is base-catalyzed hydrolysis. Nucleophilic attack by hydroxide ions at the imide carbonyl leads to ring-opening, forming a phthalamic acid derivative. Prolonged exposure can result in the complete cleavage of the N-N bond, yielding phthalic acid and unsymmetrical dimethylhydrazine (UDMH).

However, DMAPh exhibits significantly higher stability than its unmethylated analog, N-aminophthalimide (NAP)[1]. The causality behind this enhanced stability is twofold:

  • Steric Shielding: The bulky N,N-dimethyl group sterically hinders the trajectory of incoming nucleophiles targeting the adjacent carbonyl carbons.

  • Electronic & Protonation Factors: Unlike NAP, DMAPh lacks an acidic N-H proton. In basic conditions, NAP can be deprotonated to form a highly reactive anionic intermediate, accelerating decomposition pathways. DMAPh cannot undergo this deprotonation, effectively shutting down this degradation vector.

degradation_pathway DMAPh Intact DMAPh (m/z 191.08) Base Alkaline/Nucleophilic Conditions DMAPh->Base Hydrolysis RingOpen Ring-Opened Intermediate (m/z 209.09) Base->RingOpen Primary Degradation Cleavage N-N Cleavage Products (Phthalic Acid + UDMH) RingOpen->Cleavage Prolonged Exposure

Mechanistic pathway of DMAPh degradation via base-catalyzed hydrolysis and N-N cleavage.

Comparative Performance Analysis

When selecting an amination reagent or a protected hydrazine, post-reaction recovery and structural stability are paramount. The table below compares DMAPh with two common alternatives: N-Aminophthalimide (NAP) and tert-Butyl carbazate (Boc-hydrazine).

Reagent / ScaffoldStructural Stability (pH > 9)N-N Bond Cleavage RiskPost-Reaction Recovery YieldPrimary Degradation Pathway
2-(Dimethylamino)isoindoline-1,3-dione High (Sterically shielded)Low >85% Slow imide ring opening
N-Aminophthalimide (NAP) Low (Prone to deprotonation)Moderate50-65%Rapid ring opening & dimerization
tert-Butyl carbazate (Boc-NHNH2) ModerateLow~75%Boc deprotection (acidic vulnerability)
Self-Validating Analytical Methodologies

A robust validation workflow must be self-validating; the protocol itself must prevent the introduction of artifacts. For instance, analyzing a basic crude mixture directly via LC-MS can induce on-column hydrolysis, leading to false positives for degradation. To prevent this, our protocol mandates an immediate acidic quench to "freeze" the structural state of the compound, adapting validated hydrolytic stability methods used for related phthalimide scaffolds[2].

validation_workflow cluster_analysis Orthogonal Validation Modalities Start Crude Post-Reaction Mixture Quench Acidic Quench (0.1% TFA) Freezes degradation profile Start->Quench LCMS LC-MS Analysis Target: [M+H]+ 191.08 Quench->LCMS NMR 1H NMR (CD3CN) Target: 3.11 ppm (s, 6H) Quench->NMR FTIR FT-IR Spectroscopy Target: ~1720 cm⁻¹ (Imide C=O) Quench->FTIR Valid Structural Integrity Confirmed (Intact DMAPh) LCMS->Valid Dominant m/z 191 Fail Degradation Detected (Ring-Opened / Cleaved) LCMS->Fail m/z 209 detected NMR->Valid Intact integration FTIR->Valid Strong imide bands

Multi-modal analytical workflow for validating DMAPh structural integrity post-reaction.

Protocol A: Artifact-Free Extraction and Quenching

Causality: Basic workups (e.g., saturated NaHCO₃) can initiate imide ring opening during extraction. This protocol uses a mildly acidic quench to preserve the DMAPh core[2].

  • Quenching: To 1.0 mL of the crude reaction mixture, immediately add 2.0 mL of cold (4 °C) quenching buffer (50% Acetonitrile / 50% Water containing 0.1% v/v Trifluoroacetic acid).

  • Extraction: Partition the quenched mixture with 3.0 mL of Dichloromethane (DCM). The intact DMAPh will partition into the organic layer, while highly polar cleaved products (e.g., dimethylhydrazine salts) remain in the aqueous layer.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C to prevent thermal degradation.

Protocol B: LC-MS Validation (Hydrolytic Stability Check)

Self-Validation: The use of a gradient starting at low organic composition ensures that any highly polar ring-opened phthalamic acid derivatives elute early and are distinctly separated from the intact DMAPh[2].

  • Column: Kinetex C18 (2.6 μm, 100 Å, 150 × 4.6 mm).

  • Mobile Phase: Solvent A: Water + 0.1% TFA; Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes. Flow rate: 1.0 mL/min[2].

  • Detection: Positive Electrospray Ionization (ESI+).

  • Data Interpretation: Intact DMAPh will elute as a sharp peak with an observed m/z of 191.08 [M+H]⁺. A peak at m/z 209.09 indicates the addition of water (ring-opened degradation product).

Protocol C: ¹H & ¹³C NMR Confirmation

Causality: Mass spectrometry alone cannot definitively rule out stable structural isomers. NMR provides absolute topological confirmation of the symmetric phthalimide core and the intact dimethylamino group.

  • Preparation: Dissolve 5 mg of the concentrated extract in 0.5 mL of CD₃CN[2].

  • ¹H NMR Acquisition: Acquire standard ¹H spectra (400 MHz).

  • Key Diagnostic Signals:

    • Intact N-N(CH₃)₂: Look for a sharp, integrated 6H singlet at approximately 3.11 ppm[2]. If the N-N bond is cleaved, this signal will disappear or shift drastically.

    • Intact Imide Core: The symmetric aromatic protons of the intact phthalimide ring will appear as two distinct multiplets (typically around 7.7–7.8 ppm). If the ring has opened, the symmetry is broken, resulting in a complex, asymmetric aromatic splitting pattern.

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Comparative

A Comparative Guide to the Thermodynamic Stability of N-(dimethylamino)phthalimide and 1,2-diphenylhydrazine

For researchers and professionals in drug development and materials science, understanding the inherent stability of a molecule is paramount. Thermodynamic stability, a measure of a compound's energy state relative to it...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the inherent stability of a molecule is paramount. Thermodynamic stability, a measure of a compound's energy state relative to its constituent elements or potential decomposition products, dictates its shelf-life, reactivity, and suitability for various applications. This guide provides an in-depth comparison of the thermodynamic stability of two distinct nitrogen-containing organic compounds: N-(dimethylamino)phthalimide and 1,2-diphenylhydrazine.

We will explore the structural features governing their stability, outline experimental and computational methodologies for its assessment, and present a direct comparison to inform compound selection and handling.

Foundational Concepts: What Governs Thermodynamic Stability?

Thermodynamic stability is quantified by several key parameters, primarily the standard enthalpy of formation (ΔfH°). A more negative ΔfH° indicates greater stability, as it implies that more energy is released upon the compound's formation from its elements in their standard states.

The stability of a molecule is intrinsically linked to its structure. Factors such as bond strength, resonance delocalization, steric strain, and intermolecular forces all contribute to the overall energy of the system.[1] Aromatic systems and molecules with extensive resonance, for instance, tend to be more stable due to the delocalization of π-electrons over multiple atoms.[1]

Structural Analysis and Stability Predictions

A qualitative prediction of stability can be made by examining the molecular structures of N-(dimethylamino)phthalimide and 1,2-diphenylhydrazine.

N-(dimethylamino)phthalimide: This molecule features a robust phthalimide group, a bicyclic aromatic system containing an imide functional group. Key stabilizing features include:

  • Extensive Resonance: The phthalimide ring system allows for significant delocalization of π-electrons across the aromatic ring and the two carbonyl groups.[2] This delocalization spreads out electron density, lowering the overall energy of the molecule.[1]

  • Amide Resonance: The nitrogen atom of the imide is flanked by two carbonyl groups, allowing its lone pair to participate in resonance, which further stabilizes the structure.[3]

  • Electron-Donating Group: The dimethylamino group attached to the nitrogen is an electron-donating group, which can contribute to the electronic stability of the system.

1,2-diphenylhydrazine (Hydrazobenzene): This molecule is characterized by a nitrogen-nitrogen single bond connecting two phenyl groups. Its stability is influenced by:

  • The N-N Single Bond: The hydrazine N-N bond is known to be relatively weak and susceptible to homolytic cleavage.[4][5] This inherent weakness is a primary contributor to the lower stability of many hydrazine derivatives.[6]

  • Aromatic Rings: While the two phenyl rings are themselves stable, their interaction with the N-N bond can be complex. There is potential for some electronic interaction, but also steric hindrance between the bulky phenyl groups.

  • Susceptibility to Decomposition: Hydrazines, in general, are known to be sensitive to heat, light, and catalytic agents, which can promote their decomposition.[6][7][8] The decomposition of hydrazine can be catalyzed by various metals and their oxides.[8]

Based on this structural analysis, N-(dimethylamino)phthalimide is predicted to be significantly more thermodynamically stable than 1,2-diphenylhydrazine. The extensive resonance stabilization of the phthalimide core contrasts sharply with the inherently weak N-N bond of the hydrazine derivative.

Quantitative Comparison of Thermodynamic Data

PropertyN-(dimethylamino)phthalimide1,2-diphenylhydrazineSource(s)
Molecular Formula C₁₀H₁₀N₂O₂C₁₂H₁₂N₂[9][10]
Molar Mass 190.19 g/mol 184.24 g/mol [9][10]
Melting Point ~155.4 °C (for a similar derivative)123-126 °C[10][11]
Standard Enthalpy of Formation (Solid), ΔfH°(cr) Not available, but Phthalimide is -318.0 kJ/mol+221 to +280 kJ/mol[12][13][14]

The most striking piece of data is the standard enthalpy of formation. The parent compound, phthalimide, has a highly negative enthalpy of formation (-318.0 kJ/mol), indicating significant thermodynamic stability.[12] In stark contrast, 1,2-diphenylhydrazine has a large positive enthalpy of formation (+221 to +280 kJ/mol), signifying that it is thermodynamically unstable relative to its constituent elements (carbon, hydrogen, and nitrogen).[13][14] This large positive value is a direct reflection of the energetic cost of forming the strained and weak N-N bond.

Methodologies for Stability Assessment

The thermodynamic stability of organic compounds is determined through a combination of experimental and computational techniques.

Experimental Approach: Calorimetry

Calorimetry is the primary experimental method for determining thermodynamic properties.[15]

  • Bomb Calorimetry: This technique is used to measure the enthalpy of combustion (ΔcH°).[16] The sample is combusted in a high-pressure oxygen environment, and the heat released is precisely measured. From the enthalpy of combustion, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.[16][17]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18] It is an invaluable tool for assessing thermal stability by identifying melting points, decomposition temperatures, and other thermal events.[19][20][21] A lower decomposition temperature indicates lower thermal stability.

This protocol outlines the general steps for comparing the thermal stability of the two compounds.

  • Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using certified standards (e.g., indium) to ensure data accuracy.[22]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample (N-(dimethylamino)phthalimide or 1,2-diphenylhydrazine) into a suitable DSC pan (e.g., aluminum). Crimp-seal the pan.

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere to a final temperature well above the expected decomposition (e.g., 400 °C).[19] The inert atmosphere prevents oxidative degradation.[6]

  • Data Analysis: Record the heat flow versus temperature thermogram. The onset temperature of any large, sharp exothermic peak is typically identified as the decomposition temperature. A lower onset temperature signifies lower thermal stability.

Computational Chemistry Approach

Modern computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations (like G3 or G4), provide powerful tools for predicting thermodynamic properties.[4][23][24] These methods solve the electronic structure of a molecule to calculate its total energy, from which the enthalpy of formation can be derived.[25]

The following diagram illustrates a typical workflow for calculating thermodynamic properties.

Caption: A generalized workflow for computational prediction of enthalpy.

Conclusion

Based on a comprehensive analysis of molecular structure and available thermodynamic data, N-(dimethylamino)phthalimide is unequivocally more thermodynamically stable than 1,2-diphenylhydrazine.

  • The stability of N-(dimethylamino)phthalimide is derived from its rigid, aromatic phthalimide core, which is highly stabilized by extensive resonance delocalization. Its parent structure, phthalimide, possesses a large negative enthalpy of formation, indicative of its inherent stability.

  • The instability of 1,2-diphenylhydrazine is primarily attributed to the weak N-N single bond. This is quantitatively confirmed by its large positive standard enthalpy of formation, which marks it as an energetically unfavorable compound relative to its elements. Its handling requires caution due to its sensitivity to heat and catalytic decomposition.[6][8]

For professionals in drug development and materials science, this significant difference in stability has profound implications. N-(dimethylamino)phthalimide and its derivatives can be expected to exhibit greater shelf-life and robustness under thermal stress, making them more reliable scaffolds. Conversely, the inherent instability of the 1,2-diphenylhydrazine framework must be a critical consideration in its storage, handling, and application, as it may be prone to degradation.

References

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